Product packaging for Octanoate(Cat. No.:CAS No. 74-81-7)

Octanoate

Número de catálogo: B1194180
Número CAS: 74-81-7
Peso molecular: 143.2 g/mol
Clave InChI: WWZKQHOCKIZLMA-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Historical Context of Octanoate as a Medium-Chain Fatty Acid Research Subject

The study of medium-chain fatty acids (MCFAs), including octanoic acid (C8), has a history spanning over a century, with their recognition as potential fermentation products dating back more than 100 years. nih.gov this compound is naturally abundant in sources such as coconut oil, palm kernel oil, and various milk products. nih.govresearchgate.netfrontiersin.org Early investigations highlighted the unique metabolic characteristics of MCFAs, distinguishing them from their long-chain counterparts. Unlike long-chain fatty acids, MCFAs are absorbed directly into the portal vein and transported to the liver, bypassing the lymphatic system and the carnitine shuttle mechanism typically required for mitochondrial entry. researchgate.netfrontiersin.org This direct and rapid absorption and oxidation pathway spurred initial research into their potential as readily available energy sources and their application in clinical nutrition, particularly for individuals with malabsorptive disorders. virginia.edu

Overview of this compound's Foundational Significance in Metabolic Bioenergetics

This compound plays a foundational role in metabolic bioenergetics due to its efficient conversion into energy. As an even-numbered MCFA, it undergoes rapid β-oxidation, primarily yielding acetyl-CoA, which then feeds into the tricarboxylic acid (TCA) cycle for ATP production. jneurosci.orgfrontiersin.org Furthermore, this compound metabolism contributes to the generation of ketone bodies, such as β-hydroxybutyrate and acetoacetate, which can serve as crucial alternative energy substrates, especially for tissues like the brain. jneurosci.org

Brain Metabolism: this compound's ability to readily cross the blood-brain barrier makes it a significant energy substrate for the central nervous system. jneurosci.org Studies utilizing 13C nuclear magnetic resonance spectroscopy have demonstrated that this compound can contribute approximately 20% to the total brain oxidative energy production in intact rats. nih.govjneurosci.orgresearchgate.netnih.gov This metabolic activity is predominantly observed in astrocytes, highlighting their role in fatty acid oxidation within the brain. nih.gov

Table 1: this compound's Contribution to Brain Oxidative Energy Production

Energy SourceContribution to Total Brain Oxidative Energy ProductionReference
Glucose~80% nih.gov
This compound~20% nih.govjneurosci.orgresearchgate.netnih.gov

Myocardial Metabolism: In the context of cardiac bioenergetics, this compound has been shown to offer energetic advantages. Research indicates that the infusion of this compound can significantly elevate the [ATP]-to-[ADP] ratio in myocardial tissue, suggesting an improved energy state. researchgate.netnih.gov This effect is also associated with a notable increase in myocardial citrate (B86180) concentration. researchgate.netnih.gov

Table 2: Effect of this compound on Myocardial Energy State (ATP/ADP Ratio)

Group[ATP]-to-[ADP] Ratio (Mean ± SE)Significance (vs. Control)Reference
Control (Con)6.2 ± 0.6N/A researchgate.netnih.gov
Heptanoate (Hep)6.0 ± 0.6No significant difference researchgate.netnih.gov
This compound (Oct)7.8 ± 0.5P < 0.05 researchgate.netnih.gov

Current Research Paradigms and Emerging Areas in this compound Biology

Contemporary research on this compound continues to expand, exploring its therapeutic potential and intricate biological roles.

Metabolic Diseases: this compound and other MCFAs are being investigated for their beneficial effects in managing metabolic disorders. Dietary supplementation with MCFAs has been observed to improve metabolic features and cognitive function in humans. researchgate.net These effects may be mediated through mechanisms such as the modification of gut microbiota and the activation of G-protein coupled receptors, specifically GPR40 and GPR84. researchgate.net Furthermore, studies have indicated an inverse dose-response relationship between serum octanoic acid levels and the risk of developing diabetes. nih.gov

Neurological Disorders: Given its capacity to serve as an alternative energy source for the brain and its role in ketone body production, this compound is a subject of considerable interest in neurological research. jneurosci.orgontosight.aimdpi.commdpi.com The ketogenic properties of this compound are particularly relevant to the development of ketogenic diets, which are explored for their potential in managing conditions such as epilepsy and certain neurodegenerative diseases. jneurosci.org

Reproductive Biology: Research has also explored this compound's utility as an energy substrate in mammalian preimplantation development. Studies have demonstrated that this compound supplementation can rescue embryonic development in culture media deficient in other primary energy sources like fatty acids, pyruvate (B1213749), and glucose. researchgate.netnih.govresearchgate.net However, it is important to note that high concentrations of octanoic acid have been reported to negatively impact blastocyst development and hatching rates in in vitro fertilization settings. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15O2- B1194180 Octanoate CAS No. 74-81-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZKQHOCKIZLMA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70995277
Record name Octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74-81-7
Record name Octanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caprylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Octanoate Biosynthesis, Metabolic Pathways, and Enzymology

De Novo Synthesis Pathways and Precursors of Octanoate in Biological Systems

The de novo synthesis of this compound occurs through distinct pathways in microbial and mammalian systems, each utilizing specific precursors and enzymatic machinery.

Microbial Biosynthesis of this compound and Derivatives

Microorganisms, particularly bacteria such as Escherichia coli and Pseudomonas putida, are capable of producing this compound and its derivatives. This is often achieved through metabolic engineering to enhance the availability of the precursor, octanoyl-CoA. In these systems, alcohol acyltransferase (AAT) enzymes can catalyze the condensation of an alcohol with octanoyl-CoA to form esters like butyl this compound. The endogenous fatty acid metabolism of the microbe provides the necessary octanoyl-CoA substrate. For instance, engineered E. coli has been successfully used for the production of butyl this compound from endogenously produced octanoyl-CoA. Furthermore, some microbial processes can yield derivatives such as 3-hydroxyoctanoic acid.

Mammalian Mitochondrial Fatty Acid Synthesis of this compound

In mammals, the synthesis of this compound primarily occurs in the mitochondria through the mitochondrial fatty acid synthesis (mtFAS) pathway. This highly conserved pathway is distinct from the more well-known cytosolic fatty acid synthesis. The mtFAS pathway's main product is octanoyl-acyl carrier protein (octanoyl-ACP), which serves as the essential precursor for the biosynthesis of lipoic acid. Lipoic acid is a critical cofactor for several key mitochondrial enzyme complexes, including pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase. The enzymes of the mtFAS pathway are ubiquitously expressed in mammalian tissues, with particularly high levels found in skeletal muscle and the heart.

PathwayOrganism/LocationKey ProductPrimary Function of Product
Microbial BiosynthesisBacteria (e.g., E. coli, P. putida)Octanoyl-CoA and derivativesPrecursor for ester production and other compounds
Mammalian mtFASMammalian MitochondriaOctanoyl-ACPPrecursor for lipoic acid synthesis

This compound Oxidation and Catabolic Pathways

This compound is a significant source of energy, and its breakdown occurs through oxidative pathways in both mitochondria and peroxisomes, yielding acetyl-CoA, which can then enter central metabolic cycles.

Mitochondrial Beta-Oxidation of this compound and Acetyl-CoA Production

The primary catabolic fate of this compound in mammals is mitochondrial beta-oxidation. This process involves a series of four enzymatic reactions that sequentially shorten the fatty acid chain, releasing a two-carbon unit in the form of acetyl-CoA in each cycle. For an eight-carbon fatty acid like this compound, this process is repeated, ultimately yielding four molecules of acetyl-CoA. This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for the production of ATP. The enzymes involved in this pathway include medium-chain acyl-CoA dehydrogenase (MCAD), which is crucial for the initial dehydrogenation step.

Peroxisomal Oxidation Pathways and this compound

In addition to mitochondria, peroxisomes are also capable of oxidizing this compound. Peroxisomal β-oxidation differs from its mitochondrial counterpart in the first step, which is catalyzed by an acyl-CoA oxidase that produces hydrogen peroxide (H₂O₂). While peroxisomes can initiate the oxidation of this compound, they typically only perform a few cycles of β-oxidation, after which the shortened acyl-CoAs are transported to the mitochondria for complete oxidation. Studies in rat liver have shown that this compound can undergo at least two cycles of peroxisomal β-oxidation. The products of peroxisomal oxidation, such as shortened acyl-CoAs and acetyl-CoA, can be transported out of the peroxisome as carnitine esters.

Tissue-Specific Differences in this compound Oxidation (e.g., Liver vs. Muscle)

The metabolism of this compound exhibits significant differences between various tissues, most notably between the liver and muscle (including cardiac and skeletal muscle). The liver possesses a unique ability to activate and oxidize free this compound directly within the mitochondria, a capacity that is absent in heart and skeletal muscle. nih.govmitophenome.orgnih.gov This is attributed to the high expression of medium-chain acyl-CoA synthetases (ACSMs) in the liver, which can convert this compound to octanoyl-CoA inside the mitochondrial matrix. nih.govnih.gov

In contrast, heart and skeletal muscle mitochondria are unable to oxidize free this compound but can readily oxidize octanoylcarnitine (B1202733). nih.govmitophenome.orgnih.gov This indicates a dependence on carnitine for the transport of this compound into the mitochondrial matrix in these tissues. However, the oxidation of octanoylcarnitine in muscle is not dependent on carnitine palmitoyltransferase 2 (CPT2). nih.gov

Research has shown that the fractional contribution of this compound to the acetyl-CoA pool is highest in tissues with high oxidative capacity, such as the heart and soleus muscle, followed by the liver and other muscle types. physiology.orgphysiology.org

FeatureLiverHeart and Skeletal Muscle
Oxidation of Free this compound YesNo
Key Enabling Enzymes High expression of medium-chain acyl-CoA synthetases (ACSMs)Low to no expression of ACSMs
Dependence on Carnitine Independent for free this compoundDependent for this compound metabolism
Oxidation of Octanoylcarnitine YesYes

This compound Transport Mechanisms Across Biological Membranes

This compound, an eight-carbon medium-chain fatty acid, traverses biological membranes through a combination of passive diffusion and protein-mediated transport. Its relatively small size and moderate lipophilicity allow it to move across the phospholipid bilayer, but specific transport proteins facilitate more efficient and regulated uptake and efflux, which varies by cell and tissue type.

Cellular Uptake and Efflux Mechanisms

The movement of this compound into and out of cells is a critical determinant of its metabolic fate. While passive diffusion plays a role, protein-mediated transport is essential for efficient flux across the plasma membrane, especially in metabolically active tissues.

Cellular Uptake: The uptake of this compound into cells is influenced by factors such as pH, with increased uptake observed at lower pH levels nih.gov. The primary mechanism for the cellular uptake of medium-chain fatty acids like this compound is thought to be a combination of passive diffusion and carrier-mediated transport. In the liver, for instance, a rapid distribution of this compound into the cell membrane occurs, followed by a slower transfer into the cytosol, which can become a rate-limiting step for its metabolism nih.gov. This suggests that while this compound can readily enter the plasma membrane, its subsequent movement into the cell's interior is more complex and may involve protein transporters nih.gov.

Unlike long-chain fatty acids, which are heavily reliant on transporters like CD36, the specific protein transporters for this compound in mammalian cells are not as well-characterized. However, studies in astrocytoma cells have shown a time-dependent increase in this compound uptake, indicating a potential role for transport proteins nih.gov. The liver demonstrates a high capacity for taking up this compound from the portal circulation, which is a key reason for its primary role in metabolizing dietary medium-chain triglycerides nih.govnih.gov.

Efflux Mechanisms: In prokaryotes, such as Salmonella enterica and Escherichia coli, multidrug efflux pumps are crucial for resistance to the antibacterial effects of fatty acid salts, including this compound nih.govnih.gov. These pumps actively extrude fatty acids from the cell, preventing their intracellular accumulation to toxic levels nih.gov. The Resistance-Nodulation-Cell Division (RND) family of transporters, including the AcrAB-TolC system, plays a significant role in this process nih.govnih.gov. The TolC component is particularly important for the function of multiple efflux pumps nih.gov. While these mechanisms are well-documented in bacteria, the specific efflux pumps for this compound in mammalian cells are less understood but are an area of ongoing research.

Table 1: Factors Influencing this compound Cellular Uptake
FactorObservationImplicationSource(s)
pH Uptake in astrocytoma cells increases as pH decreases.The protonated (uncharged) form of octanoic acid may cross the membrane more readily. nih.gov
Tissue Type The liver shows a very high capacity for this compound uptake compared to heart and skeletal muscle.Tissue-specific expression of transporters and metabolic enzymes dictates uptake efficiency. nih.govnih.gov
Transport Model In the liver, this compound rapidly enters the cell membrane, but its transfer into the cytosol is slower and can be rate-limiting.Suggests a two-step process involving both membrane partitioning and subsequent transport into the cell interior. nih.gov

Intracellular Trafficking and Compartmentalization

Once inside the cell, this compound is trafficked to different subcellular compartments, primarily the mitochondria and peroxisomes, for metabolic processing. This compartmentalization is crucial for its efficient utilization and for preventing the accumulation of free fatty acids in the cytosol, which can be toxic.

This compound can diffuse freely into the mitochondrial matrix, a key distinction from long-chain fatty acids, which require the carnitine shuttle for transport across the inner mitochondrial membrane researchgate.netmdpi.com. This property allows for the rapid initiation of β-oxidation. In the liver, this compound is efficiently activated to octanoyl-CoA within the mitochondria by medium-chain acyl-CoA synthetases (ACSMs) nih.govnih.gov.

However, in tissues like the heart and skeletal muscle, the machinery to directly activate and oxidize free this compound within the mitochondria is less prominent nih.govnih.gov. These tissues more readily metabolize octanoylcarnitine, which can be formed in peroxisomes or potentially from dietary sources nih.gov. This highlights a significant tissue-specific difference in the intracellular handling and compartmentalization of this compound metabolism. The movement of acyl-CoAs and acylcarnitines between cellular compartments is a tightly regulated process involving specific transporters located in the mitochondrial and peroxisomal membranes nih.gov.

Regulation of this compound Metabolism

The metabolism of this compound is under tight regulatory control at both the enzymatic and genetic levels to meet the cell's energetic demands and to coordinate with other metabolic pathways.

Enzymatic Regulation (e.g., Acyl-CoA Synthetases, Carnitine Palmitoyltransferases)

The activation of this compound to octanoyl-CoA is the first committed step in its metabolism and is catalyzed by acyl-CoA synthetases (ACSs). The regulation of these enzymes is a key control point.

Acyl-CoA Synthetases (ACSs): The tissue-specific expression of ACS isoforms plays a major role in determining the metabolic fate of this compound. Liver mitochondria have a high expression of medium-chain acyl-CoA synthetases (ACSMs), which enables the rapid activation of free this compound for β-oxidation and ketogenesis nih.govnih.gov. In contrast, heart and skeletal muscle mitochondria have lower levels of these enzymes, limiting their ability to directly utilize free this compound nih.govnih.gov. The activity of these enzymes is regulated by the availability of substrates (this compound, CoA, and ATP) and by feedback inhibition from their products plos.org.

Carnitine Palmitoyltransferases (CPTs): While this compound can enter the mitochondria independently of the carnitine shuttle, its metabolites can be influenced by this system. The carnitine shuttle, which includes carnitine palmitoyltransferase 1 (CPT1) and carnitine palmitoyltransferase 2 (CPT2), is the rate-limiting step for the mitochondrial oxidation of long-chain fatty acids nih.gov. CPT1 is allosterically inhibited by malonyl-CoA, a key intermediate in fatty acid synthesis. Although this compound itself bypasses CPT1, studies have shown that in muscle tissues, the oxidation of this compound is still dependent on carnitine but is independent of CPT2 nih.govnih.gov. This suggests the involvement of other carnitine-dependent enzymes, such as carnitine O-octanoyltransferase (CrOT), in the mitochondrial metabolism of this compound derivatives nih.gov.

Table 2: Key Enzymes in this compound Metabolism Regulation
EnzymeFunctionRegulatory MechanismTissue SpecificitySource(s)
Medium-Chain Acyl-CoA Synthetases (ACSMs) Activates this compound to octanoyl-CoA in the mitochondria.Substrate availability; product feedback inhibition.Highly expressed in liver; lower expression in heart and skeletal muscle. nih.govnih.govplos.org
Carnitine Palmitoyltransferase 1 (CPT1) Facilitates the transport of long-chain fatty acids into mitochondria.Allosterically inhibited by malonyl-CoA. This compound bypasses this step.Primarily regulates long-chain fatty acid oxidation. nih.govplos.org
Carnitine O-octanoyltransferase (CrOT) Potentially converts octanoylcarnitine to octanoyl-CoA within the mitochondria.May provide an alternative pathway for this compound metabolism in muscle.Expressed in liver and heart. nih.gov

Transcriptional and Post-Translational Control of Metabolic Enzymes

Longer-term regulation of this compound metabolism is achieved through the control of the expression of key metabolic enzymes at the transcriptional and post-translational levels.

Transcriptional Control: this compound can influence the expression of genes involved in lipid metabolism. In chick embryo hepatocytes, this compound has been shown to inhibit the transcription of genes for lipogenic enzymes such as malic enzyme and fatty acid synthase nih.gov. This effect is rapid, occurring within 30 minutes, and suggests that this compound or a metabolite derived from it can act as a signaling molecule to downregulate fatty acid synthesis nih.gov. In adipocytes, pretreatment with this compound leads to a significant downregulation of the mRNA levels for several key enzymes in lipid synthesis, including acyl CoA:1,2-diacylglycerol acyltransferase (DGAT) and acetyl-CoA carboxylase (ACC) zen-bio.com. This transcriptional regulation helps to shift the metabolic balance away from lipid storage and towards oxidation. The expression of acyl-CoA synthetases and thioesterases is also subject to transcriptional control in response to different metabolic states, such as fasting or high-fat diets, in a tissue-specific manner plos.org.

Post-Translational Control: Enzymes involved in metabolic pathways are often regulated by post-translational modifications (PTMs), such as phosphorylation, acetylation, and glycosylation youtube.com. These modifications can rapidly alter the activity, stability, or subcellular localization of an enzyme in response to cellular signals youtube.com. For example, the activity of acetyl-CoA carboxylase, which produces malonyl-CoA, is regulated by phosphorylation. Under conditions of low energy (high AMP), AMP-activated protein kinase (AMPK) phosphorylates and inactivates ACC, leading to a decrease in malonyl-CoA levels and a subsequent disinhibition of CPT1, thereby promoting fatty acid oxidation youtube.com. While direct PTMs of this compound-specific enzymes are less studied, it is clear that the broader network of metabolic enzymes that interact with this compound pathways is under complex post-translational control youtube.com.

Interconnections with Other Metabolic Networks

This compound metabolism is intricately linked with several other major metabolic networks, including glucose metabolism, the tricarboxylic acid (TCA) cycle, and ketogenesis.

The β-oxidation of octanoyl-CoA in the mitochondria produces acetyl-CoA mdpi.com. This acetyl-CoA can then enter the TCA cycle to be completely oxidized for ATP production. In the liver, when the rate of β-oxidation is high, the large amount of acetyl-CoA produced can also be shunted into the pathway of ketogenesis, leading to the formation of ketone bodies (acetoacetate and β-hydroxybutyrate) nih.govfrontiersin.org. These ketone bodies can be exported from the liver and used as an energy source by other tissues, such as the brain and heart nih.gov.

Furthermore, intermediates of this compound metabolism can have anaplerotic effects, meaning they can replenish TCA cycle intermediates. This is particularly relevant in astrocytes in the brain, where this compound oxidation can contribute significantly to the replenishment of the glutamate (B1630785) pool via the TCA cycle nih.gov. There is also evidence of interplay with glucose metabolism. For instance, the presence of this compound can influence pyruvate metabolism and the activity of pyruvate dehydrogenase nih.gov. In some cellular contexts, the metabolism of this compound can compensate for impairments in glucose oxidation or other metabolic pathways researchgate.net. The regulation of these interconnected pathways is crucial for maintaining cellular energy homeostasis pku.edu.cn.

Crosstalk with Glucose and Glutamine Metabolism

This compound metabolism is intricately linked with the central energy-yielding pathways of glucose and glutamine. While glucose is the primary oxidative fuel for the brain, studies have demonstrated that this compound can significantly contribute to cerebral energy production. In fact, research in intact rats using 13C nuclear magnetic resonance spectroscopy revealed that the oxidation of this compound can account for approximately 20% of the total oxidative energy production in the brain. nih.govnih.gov This highlights a significant interplay where this compound can supplement glucose as a key energy substrate.

The metabolic fate of this compound in the brain is also closely tied to glutamine synthesis. Isotope labeling studies have shown that the oxidation of this compound is compartmentalized, occurring predominantly in astrocytes, which are also the primary site of glutamine synthesis. nih.govnih.gov This colocalization suggests a direct link where the acetyl-CoA derived from this compound oxidation enters the tricarboxylic acid (TCA) cycle, and the resulting intermediates can be used for the synthesis of glutamate, which is then converted to glutamine. This relationship underscores the role of this compound in supporting not just energy production but also neurotransmitter cycling.

Furthermore, the metabolic interplay extends to the liver, where byproducts of this compound metabolism can be converted into glucose. nih.govnih.gov This indicates that this compound can serve as a substrate for gluconeogenesis, further integrating its metabolism with that of carbohydrates. The relationship between glucose and glutamine metabolism is fundamental for cellular proliferation, as these molecules provide the necessary carbon and nitrogen. auctoresonline.org The ability of this compound to feed into these pathways highlights its importance in cellular bioenergetics and biosynthesis.

Contribution of this compound to Brain Energy Metabolism
MetaboliteContribution to Brain Oxidative Energy ProductionPrimary Site of MetabolismAssociated Metabolic Process
This compound~20%AstrocytesGlutamine Synthesis
Glucose~80%Neurons and AstrocytesGeneral cellular respiration

Relationship with Ketogenesis and Ketone Body Production

This compound is a potent ketogenic substrate due to its metabolic properties as a medium-chain fatty acid (MCFA). Unlike long-chain fatty acids, this compound can freely diffuse across the mitochondrial membrane without the need for the carnitine palmitoyltransferase (CPT) shuttle system. mdpi.com This allows for rapid mitochondrial β-oxidation, leading to a high rate of acetyl-CoA production, which is the direct precursor for the synthesis of ketone bodies (acetoacetate and β-hydroxybutyrate). mdpi.com

The process of ketogenesis primarily occurs in the mitochondria of hepatocytes. mdpi.com The high influx of acetyl-CoA from this compound oxidation can exceed the capacity of the TCA cycle, particularly when oxaloacetate levels are low, shunting the excess acetyl-CoA towards ketogenesis. nih.gov The key regulatory enzyme in this pathway is 3-hydroxymethylglutaryl-CoA synthase 2 (HMGCS2), which catalyzes the condensation of acetoacetyl-CoA and acetyl-CoA to form 3-hydroxymethylglutaryl-CoA (HMG-CoA). nih.gov

Key Factors in this compound-Induced Ketogenesis
FactorDescriptionSignificance for this compound Metabolism
Mitochondrial EntryIndependent of the CPT system.Allows for rapid uptake and oxidation.
β-OxidationRapid conversion to acetyl-CoA.Provides a high concentration of ketogenic substrate.
HMGCS2 ActivityRate-limiting enzyme for ketogenesis.High acetyl-CoA levels from this compound drive this enzyme's activity.
TCA Cycle CapacityCan be saturated by high acetyl-CoA levels.Excess acetyl-CoA is diverted to ketone body synthesis.

This compound's Role in Lipid Synthesis Modulation

This compound has been shown to play a significant role in the modulation of lipid synthesis, particularly in adipocytes. Research has demonstrated that this compound can suppress the synthesis of triglycerides. nih.gov This inhibitory effect is observed in both 3T3-L1 adipocytes and human adipocytes. nih.gov Specifically, this compound has been found to significantly inhibit the esterification of oleate (B1233923) into triglycerides. nih.gov

In addition to suppressing triglyceride synthesis, this compound also curtails de novo fatty acid synthesis. nih.gov The mechanisms underlying these effects involve the downregulation of key lipogenic enzymes. Studies have shown that treatment with this compound leads to a reduction in the activity of acyl CoA:1,2-diacylglycerol acyltransferase (DGAT) and acetyl-CoA carboxylase (ACC). nih.gov Furthermore, at the transcriptional level, this compound has been observed to decrease the mRNA levels of several genes involved in lipid metabolism, including DGAT, ACC, and stearoyl-CoA desaturase-1 (SCD1). nih.govmdpi.com

One proposed mechanism for the anti-lipogenic effects of this compound involves the generation of reactive oxygen species (ROS). nih.gov An increase in ROS in adipocytes treated with this compound has been linked to the inactivation of peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of lipogenesis. nih.gov This inactivation of PPARγ contributes to the observed downregulation of lipogenic genes. nih.gov In contrast to its effects on lipid synthesis, this compound does not appear to acutely disrupt cellular oxygen consumption or mitochondrial membrane potential in adipocytes. nih.gov

Impact of this compound on Lipogenic Enzymes
EnzymeFunctionEffect of this compound
Acetyl-CoA Carboxylase (ACC)Catalyzes the first committed step in fatty acid synthesis.Reduced activity and mRNA expression. nih.gov
Acyl CoA:1,2-diacylglycerol acyltransferase (DGAT)Catalyzes the final step in triglyceride synthesis.Reduced activity and mRNA expression. nih.gov
Stearoyl-CoA Desaturase-1 (SCD1)Introduces a double bond in fatty acids, a key step in lipogenesis.Reduced mRNA expression. nih.govmdpi.com
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)A nuclear receptor that regulates the expression of lipogenic genes.Inactivated, potentially via ROS-mediated mechanisms. nih.gov

Molecular and Cellular Mechanisms of Octanoate Action

Receptor-Mediated Signaling by Octanoate

This compound and its derivatives engage with G-protein coupled receptors (GPCRs) and nuclear receptors, initiating downstream signaling cascades that regulate cellular functions.

While short-chain fatty acids (SCFAs) like propionate (B1217596) and butyrate (B1204436) are known activators of GPR41 (also known as FFAR3), and acetate (B1210297), propionate, and butyrate activate GPR43 (FFAR2) frontiersin.orgfrontiersin.orgmdpi.com, this compound, as a medium-chain fatty acid, exhibits distinct interactions. Studies indicate that this compound does not induce a significant increase in heart rate in the same manner as propionate, suggesting it is not a direct activator of GPR41 in this context pnas.org. GPR43, a dual-coupling GPCR, inhibits cAMP production, activates the extracellular signal-regulated kinase (ERK) cascade via G proteins, and increases intracellular Ca levels through G protein interactions upon SCFA stimulation frontiersin.orgmdpi.com.

A key interaction for this compound occurs with the hydroxy-carboxylic acid receptor 3 (HCA3), also known as GPR109B frontiersin.orgfrontiersin.org. Specifically, 3-hydroxy-octanoate, an intermediate of mitochondrial β-oxidation, acts as an endogenous ligand for HCA3 frontiersin.orgfrontiersin.orgresearchgate.netmdpi.com. This activation is particularly relevant during conditions of increased β-oxidation, such as fasting, ketogenic diets, or diabetic ketoacidosis, where plasma levels of 3-hydroxy-octanoate can reach concentrations sufficient to activate HCA3 receptors frontiersin.orgfrontiersin.org. Upon activation, HCA3 mediates an inhibition of adipocyte lipolysis through G-dependent inhibition of adenylyl cyclase, thereby regulating triglyceride utilization frontiersin.orgfrontiersin.orgresearchgate.netmdpi.com. Furthermore, HCA3-mediated activation of ERK1/2 is rapid and Pertussis toxin-sensitive, occurring via two distinct pathways: an early phospholipase C (PLC)/protein kinase C (PKC) pathway and a later matrix metalloproteinase (MMP)/epidermal growth factor receptor (EGFR) transactivation pathway nih.gov. HCA3 is expressed in human white adipose tissue and various human immune cells mdpi.com.

Peroxisome proliferator-activated receptors (PPARs), including PPARα, PPARγ, and PPARβ/δ, are ligand-activated transcription factors that play crucial roles in lipid metabolism and energy balance koreamed.orgsmw.chmedscape.orgnih.govmdpi.com. These receptors function by forming heterodimers with the retinoid X receptor (RXR) and binding to specific PPAR response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription koreamed.orgsmw.chmedscape.orgnih.govmdpi.com.

This compound, as a medium-chain fatty acid, is metabolized through β-oxidation pathways that can occur independently of carnitine palmitoyl (B13399708) transferase 1 (CPT1) and CPT2 researchgate.net. This metabolic characteristic positions this compound to influence cellular energy status and lipid flux, which are closely linked to PPAR activity. Research indicates that this compound supplementation can up-regulate the mRNA expression of pparα researchgate.net. PPARα is predominantly expressed in oxidative tissues like the liver, heart, and skeletal muscles, where it activates genes involved in fatty acid transport, esterification, and oxidation, thereby promoting lipid catabolism and energy dissipation koreamed.orgsmw.chnih.govmdpi.com. Conversely, this compound has been linked to a decrease in triglyceride synthesis and a reduction in lipogenic gene expression through the inactivation of PPARγ in adipocytes researchgate.net. PPARγ is primarily involved in lipogenesis and lipid synthesis, with high expression in white adipose tissue, controlling adipocyte differentiation and regulating lipid storage smw.chmedscape.orgnih.gov.

This compound's Influence on Gene Expression and Epigenetics

This compound significantly modulates the transcription of genes involved in lipid metabolism, oxidative stress responses, and inflammatory pathways, often through epigenetic mechanisms.

This compound profoundly influences lipid metabolism by modulating the transcription of key genes. Supplementation with this compound effectively reduces hepatic crude lipid, triglyceride (TG), total cholesterol (TC), and non-esterified free fatty acid content researchgate.netfrontiersin.orgnih.govnih.gov. This is achieved by down-regulating the mRNA expression of genes associated with lipogenesis, such as acc1 (acetyl-CoA carboxylase 1), scd1 (stearoyl-coenzyme A desaturase 1), fas (fatty acid synthase), srebp1 (sterol-regulatory element binding protein-1), dgat1 (diacylglycerol acyltransferase 1), and cebpα (CCAAT/enhancer binding protein α) researchgate.netresearchgate.netnih.gov. Additionally, genes involved in fatty acid transport, including fabp3 (fatty acid binding protein 3), fatp (fatty acid transport protein), and cd36 (cluster of differentiation 36), are also down-regulated researchgate.netresearchgate.netnih.gov.

Conversely, this compound up-regulates the mRNA expression of genes crucial for lipolysis, such as atgl (adipose triglyceride lipase), hsl (hormone-sensitive lipase), and lpl (lipoprotein lipase), as well as genes involved in fatty acid β-oxidation, including cpt1 (carnitine palmitoyl transferase 1) and mcad (medium chain acyl-CoA dehydrogenase) researchgate.netresearchgate.netnih.gov. These transcriptional changes collectively contribute to alleviating lipid accumulation and improving lipid profiles researchgate.netfrontiersin.orgnih.govnih.gov. Furthermore, this compound can enhance histone H3 acetylation in a dose-dependent manner, suggesting an epigenetic mechanism influencing cell metabolism nih.gov.

Table 1: Influence of this compound on Lipid Metabolism Gene Expression

Gene CategoryGene SymbolEffect of this compoundReference
Lipogenesis acc1Down-regulated researchgate.netresearchgate.netnih.gov
scd1Down-regulated researchgate.netresearchgate.netnih.gov
fasDown-regulated researchgate.netresearchgate.netnih.gov
srebp1Down-regulated researchgate.netresearchgate.netnih.gov
dgat1Down-regulated researchgate.netresearchgate.netnih.gov
cebpαDown-regulated researchgate.netresearchgate.netnih.gov
Fatty Acid Transport fabp3Down-regulated researchgate.netresearchgate.netnih.gov
fatpDown-regulated researchgate.netresearchgate.netnih.gov
cd36Down-regulated researchgate.netresearchgate.netnih.gov
Lipolysis atglUp-regulated researchgate.netresearchgate.netnih.gov
hslUp-regulated researchgate.netresearchgate.netnih.gov
lplUp-regulated researchgate.netresearchgate.netnih.gov
FA β-oxidation cpt1Up-regulated researchgate.netresearchgate.netnih.gov
mcadUp-regulated researchgate.netresearchgate.netnih.gov

This compound plays a protective role against oxidative stress by modulating the expression of related genes and enhancing antioxidant capacity. It increases the total antioxidant capacity and the activities of antioxidant enzymes such as peroxidase, catalase, and superoxide (B77818) dismutase (SOD) researchgate.netfrontiersin.orgnih.govresearchgate.net. Concurrently, this compound elevates the content of reduced glutathione (B108866) (GSH) while decreasing levels of oxidative damage markers like malondialdehyde (MDA) and 8-hydroxy-deoxyguanosine (8-OHdG) researchgate.netfrontiersin.orgnih.gov. These effects lead to the alleviation of hepatic and intestinal oxidative stress researchgate.netfrontiersin.orgnih.govnih.govresearchgate.net. Mechanistically, this compound up-regulates the mRNA expression of key antioxidation-related genes, including cat (catalase), nrf2 (nuclear factor erythroid 2-related factor 2), sod1 (superoxide dismutase 1), and sod2 (superoxide dismutase 2) researchgate.netfrontiersin.org.

Table 2: Influence of this compound on Oxidative Stress Response Gene Expression and Markers

CategoryGene/MarkerEffect of this compoundReference
Antioxidant Genes catUp-regulated researchgate.netfrontiersin.org
nrf2Up-regulated researchgate.netfrontiersin.org
sod1Up-regulated researchgate.netfrontiersin.org
sod2Up-regulated researchgate.netfrontiersin.org
Antioxidant Capacity Total Antioxidant CapacityIncreased researchgate.netfrontiersin.orgnih.govresearchgate.net
Peroxidase ActivityIncreased researchgate.netfrontiersin.orgnih.gov
Catalase ActivityIncreased researchgate.netfrontiersin.orgnih.gov
Superoxide Dismutase ActivityIncreased researchgate.netfrontiersin.orgnih.gov
Reduced Glutathione (GSH)Increased researchgate.netfrontiersin.orgnih.govresearchgate.net
Oxidative Damage Markers Malondialdehyde (MDA)Decreased researchgate.netfrontiersin.orgnih.govresearchgate.net
8-hydroxy-deoxyguanosine (8-OHdG)Decreased researchgate.netfrontiersin.orgnih.gov

This compound exhibits anti-inflammatory properties by regulating the expression of genes involved in inflammatory pathways. It significantly down-regulates the mRNA expression of pro-inflammatory cytokines such as tnfα (tumor necrosis factor-α), il1β (interleukin-1β), ifnγ (interferon-γ), il-6 (interleukin-6), il-8 (interleukin-8), inos (inducible nitric oxide synthase), and mhcⅡ (major histocompatibility complex II) researchgate.netfrontiersin.orgnih.govnih.govresearchgate.net. This suppression contributes to the alleviation of hepatic and intestinal inflammatory responses researchgate.netfrontiersin.orgnih.govnih.govresearchgate.net.

In contrast, this compound up-regulates the expression of anti-inflammatory cytokines, including il10 (interleukin-10) and arg1 (arginase 1) frontiersin.orgresearchgate.netresearchgate.net. Furthermore, this compound can influence macrophage polarization, decreasing the mRNA and protein expression of pro-inflammatory macrophage biomarkers like CD68, while increasing the expression of anti-inflammatory macrophage markers such as CD209 and MRC1 frontiersin.org. These findings highlight this compound's role in modulating the immune response towards an anti-inflammatory state.

Table 3: Influence of this compound on Inflammatory Pathway Gene Expression

CategoryGene SymbolEffect of this compoundReference
Pro-inflammatory Cytokines tnfαDown-regulated researchgate.netfrontiersin.orgnih.govnih.govresearchgate.net
il1βDown-regulated researchgate.netfrontiersin.orgnih.govnih.govresearchgate.net
ifnγDown-regulated researchgate.netfrontiersin.orgnih.govnih.govresearchgate.net
il-6Down-regulated researchgate.netfrontiersin.org
il-8Down-regulated researchgate.netfrontiersin.org
inosDown-regulated researchgate.netfrontiersin.org
mhcⅡDown-regulated researchgate.netfrontiersin.org
Anti-inflammatory Cytokines il10Up-regulated frontiersin.orgresearchgate.netresearchgate.net
arg1Up-regulated researchgate.netfrontiersin.org
Macrophage Polarization Markers CD68Decreased frontiersin.org
CD209Increased frontiersin.org
MRC1Increased frontiersin.org

Enzymatic Activity Modulation by this compound

This compound has been observed to modulate the activity and expression of various enzymes, influencing key metabolic processes. In chick embryo hepatocytes, this compound inhibits the increases in malic enzyme and fatty acid synthase activities induced by triiodothyronine (T3) by acting at a transcriptional level nih.gov. This suggests a direct influence on gene expression regulating lipogenesis.

In adipocytes, this compound significantly suppresses the esterification of oleate (B1233923) into triglycerides (TG) and inhibits de novo fatty acid synthesis zen-bio.comnih.gov. These inhibitory effects are associated with reductions in the activities of key enzymes involved in lipid synthesis, namely acyl CoA:1,2-diacylglycerol acyltransferase (DGAT) and acetyl CoA carboxylase (ACC) zen-bio.comnih.gov. Specifically, this compound has been shown to decrease the expression of DGAT2, an isoform involved in triglyceride synthesis, but not DGAT1 zen-bio.com.

Beyond lipid metabolism, this compound can influence antioxidant enzymatic systems. Dietary this compound supplementation has been shown to enhance the activities of antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Peroxidase (POD) in the intestine, contributing to reduced oxidative stress frontiersin.org. Conversely, in isolated pancreatic islets, the activity of the mitochondrial marker enzyme L-3-hydroxyacyl-CoA-dehydrogenase was observed to decrease following culture with this compound oup.com. In the context of enzymatic synthesis, the ester product thymol (B1683141) this compound has been found to inhibit lipase (B570770) activity, suggesting a potential product inhibition mechanism in such reactions mdpi.comresearchgate.net.

Table 1: Summary of Enzymatic Activity Modulation by this compound

Enzyme/Process AffectedEffect of this compoundCellular/Tissue ContextReference
Malic enzymeTranscriptional inhibitionChick embryo hepatocytes nih.gov
Fatty acid synthaseTranscriptional inhibitionChick embryo hepatocytes nih.gov
DGAT activityReducedAdipocytes zen-bio.comnih.gov
ACC activityReducedAdipocytes zen-bio.comnih.gov
DGAT2 expressionDecreasedAdipocytes zen-bio.com
SOD, CAT, POD activitiesEnhancedIntestine frontiersin.org
L-3-hydroxyacyl-CoA-dehydrogenaseDecreasedPancreatic islets oup.com
Lipase (by thymol this compound)InhibitionEnzymatic synthesis mdpi.comresearchgate.net

Effects on Mitochondrial Function and Bioenergetics

This compound's unique metabolic pathway allows it to readily diffuse into the mitochondrial matrix independently of the carnitine palmitoyltransferase I (CPT-I) system, a key transporter for long-chain fatty acids researchgate.neteuropeanreview.orgfrontiersin.orgbiorxiv.org. Once inside, this compound undergoes beta-oxidation, producing acetyl coenzyme A (CoA) europeanreview.orgfrontiersin.org. This makes this compound a significant substrate for mitochondrial energy production oup.comnih.gov. Furthermore, mitochondrial fatty acid synthesis (mtFAS) produces this compound as an eight-carbon precursor essential for the synthesis of lipoic acid, a crucial cofactor for several mitochondrial enzymes including pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase elifesciences.org.

Mitochondrial Respiration and ATP Production

This compound has been shown to increase both state 3 (ADP-stimulated) and state 4 (resting) respiration rates in isolated rat liver mitochondria neurology.orgnih.gov. In cultured astrocytes, this compound and decanoate (B1226879) (another MCFA) increased basal respiration and ATP turnover, indicating their effective utilization as metabolic fuels nih.gov.

However, despite increasing oxygen consumption, this compound can lead to a decrease in the mitochondrial ATP/O ratio, which reflects a reduced yield of oxidative phosphorylation d-nb.info. Studies in perfused rat liver have shown that while this compound increases oxygen consumption, it results in a net decrease in cellular ATP content and an increase in AMP, consequently lowering ATP:ADP ratios kuleuven.be. This suggests a less efficient coupling of oxygen consumption to ATP synthesis. In certain contexts, the high rate of this compound beta-oxidation can become the predominant oxidative metabolism, potentially suppressing the contribution of the tricarboxylic acid (TCA) cycle biorxiv.orgresearchgate.net. The increase in hepatic oxygen consumption due to this compound has been partly attributed to a mechanism similar to the uncoupling of oxidative phosphorylation, where the mitochondrial matrix becomes more acidic than the cytosol, and cytosolic ATP concentrations and ATP/ADP ratios decrease capes.gov.br.

Table 2: Effects of this compound on Mitochondrial Respiration and ATP Production

ParameterEffect of this compoundCellular/Tissue ContextReference
State 3 respirationIncreasedRat liver mitochondria neurology.orgnih.gov
State 4 respirationIncreasedRat liver mitochondria neurology.orgnih.gov
Basal respirationIncreasedCultured astrocytes nih.gov
ATP turnoverIncreasedCultured astrocytes nih.gov
Mitochondrial ATP/O ratioDecreasedPerfused rat liver d-nb.info
Hepatic ATP contentDecreasedPerfused rat liver kuleuven.be
Hepatic AMP contentIncreasedPerfused rat liver kuleuven.be
Hepatic ATP:ADP ratioLoweredPerfused rat liver kuleuven.be
Oxygen consumptionIncreasedPerfused rat liver kuleuven.be
TCA cycle contributionSuppressedLiver biorxiv.orgresearchgate.net
Mitochondrial matrix pHMore acidicPerfused rat liver capes.gov.br

Mitochondrial Membrane Potential Dynamics

This compound has been shown to induce a fall in the protonmotive force (Δp) in rat liver mitochondria during both state 3 and state 4 respiration. Concurrently, it increases the mitochondrial inner membrane proton conductance (Cm,H+), leading to a state described as "loose coupling" in isolated mitochondria neurology.orgnih.gov. Excessive concentrations of sodium this compound have also been linked to a decrease in mitochondrial membrane potential walshmedicalmedia.com.

However, it is important to note that the effects of this compound on mitochondrial membrane potential can vary depending on the cell type and experimental conditions. For instance, studies in 3T3-L1 and human adipocytes indicated that this compound did not acutely perturb cellular oxygen consumption or mitochondrial membrane potential zen-bio.comnih.gov. This contrasts with observations in rat brain/liver mitochondria and mesenchymal stem cells, suggesting tissue-specific responses or concentration-dependent effects. A derivative, piceid this compound, demonstrated a protective effect by preserving mitochondrial membrane potential in retinal cells exposed to oxidative stress mdpi.com.

Coordination with Oxidative Phosphorylation

The metabolism of this compound is intimately coordinated with oxidative phosphorylation (OXPHOS), the primary process for ATP synthesis in aerobic respiration allen.in. Following beta-oxidation within the mitochondria, this compound yields acetyl CoA, which enters the Krebs cycle. This cycle generates reduced cofactors, NADH and FADH2, which then donate electrons to the mitochondrial electron transport chain (ETC) europeanreview.orgfrontiersin.orgbiorxiv.orgoup.com. The stepwise transfer of electrons through the ETC complexes is coupled to the pumping of protons across the inner mitochondrial membrane, establishing a proton gradient. The energy stored in this proton gradient is then harnessed by ATP synthase (Complex V) to produce ATP from ADP, a process known as oxidative phosphorylation d-nb.infoallen.in.

This compound in Cellular Signaling Cascades (Beyond Receptors)

Beyond its direct metabolic roles, this compound participates in cellular signaling cascades, influencing processes such as oxidative stress, inflammation, and gene expression, often independent of classical receptor interactions.

One significant signaling pathway involves the generation of reactive oxygen species (ROS). This compound has been shown to increase intracellular ROS intensity in adipocytes. This increased ROS production is hypothesized to mediate this compound's anti-lipogenic effects, potentially by activating stress-responsive protein kinases that lead to the inhibition of PPARγ nih.gov. This suggests a mechanism where metabolic flux through fatty acid oxidation influences cellular signaling through redox changes.

This compound also exerts influence on gene expression. In adipocytes, treatment with this compound leads to reduced mRNA levels for several genes involved in lipid metabolism, including DGAT, ACC, and stearoyl CoA desaturase-1 zen-bio.comnih.gov. This transcriptional modulation contributes to its effects on lipid synthesis.

Furthermore, this compound can play a role in mitigating cellular stress responses. Dietary this compound supplementation has been observed to alleviate intestinal oxidative stress by enhancing the activity of antioxidant enzymes and improving non-enzymatic antioxidant indices frontiersin.org. It can also modulate inflammatory responses, decreasing the mRNA and protein expression of certain inflammatory markers while increasing anti-inflammatory cytokines frontiersin.org.

In the brain, the oxidation of this compound is compartmentalized and associated with the production of glutamine. This suggests a specific role in astrocyte metabolism and anaplerotic flux, highlighting its involvement in cell-type specific metabolic signaling pathways jneurosci.org. Its ability to be activated within mitochondria and enter the β-oxidation pathway independently of CPT-I further underscores its unique position in influencing cellular functions nih.gov.

Physiological and Biological Roles of Octanoate in Experimental Systems

Contribution to Systemic Energy Homeostasis in Animal Models

Octanoate, a medium-chain fatty acid, has been shown in various animal models to be a significant contributor to systemic energy homeostasis. Unlike long-chain fatty acids, this compound is rapidly absorbed and transported into the hypothalamus of mice, where it is almost exclusively oxidized. This rapid metabolism leads to transient reductions in food intake and an increase in energy expenditure nih.govresearchgate.net.

In studies with rats, it has been demonstrated that this compound can avidly cross the blood-brain barrier and contribute to brain energy metabolism. Research using 13C nuclear magnetic resonance spectroscopy revealed that this compound oxidation can account for approximately 20% of the total oxidative energy production in the brain nih.govjneurosci.orgresearchgate.netnih.gov. This contribution to brain energy is significant, as glucose is typically considered the primary fuel for the brain nih.govjneurosci.orgresearchgate.netnih.gov. The combination of this compound and glucose can account for the entire oxidative metabolism of the brain, highlighting the important role of this medium-chain fatty acid in cerebral energy homeostasis nih.govjneurosci.orgresearchgate.netnih.gov.

Furthermore, this compound has been observed to have differential metabolic effects in various tissues. For instance, while it is readily oxidized in the brain, its metabolism in the liver and muscle can differ nih.gov. In the heart, this compound has been shown to increase citrate (B86180) concentration and the ATP-to-ADP ratio, suggesting it provides energetic advantages to myocardial tissue physiology.org.

The regulatory effects of this compound on energy balance are partly mediated through its action on the hypothalamus, a key brain region for controlling appetite and energy expenditure. Studies have shown that octanoic acid can modulate the excitability of pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus, which are crucial for regulating food intake and energy expenditure nih.govresearchgate.net.

Table 1: Effects of this compound on Energy Homeostasis in Animal Models
Animal ModelKey FindingsReference
MiceRapid transport to hypothalamus, reduced food intake, and increased energy expenditure. nih.govresearchgate.net
RatsContributes to ~20% of total brain oxidative energy production. nih.govjneurosci.orgresearchgate.netnih.gov
Infant SwineIncreased myocardial citrate concentration and ATP/ADP ratio. physiology.org

Modulation of Gastrointestinal Physiology and Microbiota

This compound has demonstrated a protective role in maintaining intestinal barrier integrity in experimental models. In a study on the large yellow croaker, dietary this compound was found to alleviate intestinal physical barrier damage induced by soybean oil. This was evidenced by the enhanced expression of the tight junction proteins ZO-1 and ZO-2, which are crucial for maintaining the integrity of the intestinal epithelium nih.govnih.gov. A compromised intestinal barrier can lead to increased permeability, allowing harmful substances to enter the bloodstream and trigger inflammation mdpi.comresearchgate.net.

The maintenance of intestinal barrier function is critical for preventing the translocation of bacterial products, such as lipopolysaccharide (LPS), from the gut lumen into the circulation, which can induce systemic inflammation and contribute to metabolic disorders mdpi.com. By reinforcing the intestinal barrier, this compound helps to mitigate these detrimental effects.

In the study with the large yellow croaker, dietary this compound was observed to repair intestinal mucosal microbial dysbiosis. Specifically, it increased the relative abundance of beneficial bacteria such as Lactobacillus nih.gov. Furthermore, this compound supplementation led to an increased level of acetic acid in the intestinal content and serum, which is a beneficial short-chain fatty acid (SCFA) produced by the gut microbiota nih.govnih.gov. SCFAs are known to have various positive effects on gut health and systemic metabolism mdpi.comfrontiersin.org.

The modulation of the gut microbiota by this compound appears to be linked to its positive effects on intestinal health. A strong correlation has been observed between the changes in the intestinal mucosal microbiota and the repair of intestinal damage nih.gov. This suggests that the beneficial effects of this compound on the gut may be, at least in part, mediated by its influence on the gut microbiome.

Table 2: Effects of this compound on Gastrointestinal Physiology and Microbiota
AspectKey FindingsReference
Intestinal BarrierEnhanced expression of tight junction proteins (ZO-1, ZO-2). nih.govnih.gov
Gut MicrobiomeIncreased relative abundance of Lactobacillus. nih.gov
Microbial MetabolitesIncreased levels of acetic acid in intestinal content and serum. nih.govnih.gov

Neurobiological Functions of this compound

This compound serves as a significant energy substrate for the brain, with a particular affinity for metabolism within astrocytes, a type of glial cell that plays a crucial role in brain energy metabolism frontiersin.orgnih.gov. As previously mentioned, studies in rats have shown that this compound can contribute to about 20% of the brain's oxidative energy needs nih.govjneurosci.orgresearchgate.netnih.gov.

The metabolism of this compound in the brain is compartmentalized, with evidence pointing towards its preferential oxidation in astrocytes nih.govjneurosci.org. This is supported by the finding that this compound metabolism is associated with the production of glutamine, a process that predominantly occurs in astrocytes nih.govjneurosci.org. Astrocytes are key in providing metabolic support to neurons, and the ability of this compound to be readily utilized by these cells highlights its importance in maintaining normal brain function nih.gov.

The utilization of this compound by astrocytes can enhance their mitochondrial respiration nih.gov. This is significant as astrocytes are involved in a wide range of functions that are critical for neuronal health and activity, including neurotransmitter recycling and ion homeostasis nih.gov.

Beyond its role as an energy source, this compound can also influence neurotransmission and modulate neurological pathways. The metabolism of this compound in astrocytes can lead to an increased supply of glutamine to neurons nih.gov. Glutamine is a precursor for the synthesis of the major excitatory neurotransmitter, glutamate (B1630785), and the major inhibitory neurotransmitter, gamma-aminobutyric acid (GABA) mdpi.com.

By enhancing astrocyte glutamine synthesis, this compound can indirectly support neuronal neurotransmitter homeostasis nih.gov. This is a critical aspect of brain function, as a proper balance between excitatory and inhibitory neurotransmission is essential for normal neural activity.

Furthermore, this compound has been shown to be a fast functional marker of brain activity. Following intravenous injection, its uptake and metabolism in the brain reflect regional differences in blood flow and energy metabolism, allowing for the labeling of activated neural pathways nih.gov. This indicates that this compound metabolism is closely coupled with neuronal activity. Studies have also shown that octanoic acid can directly regulate the electrical activity of POMC neurons in the hypothalamus, which are involved in energy balance nih.govresearchgate.net.

Table 3: Neurobiological Functions of this compound
FunctionKey FindingsReference
Brain Energy MetabolismContributes to ~20% of brain's oxidative energy; preferentially metabolized by astrocytes. nih.govjneurosci.orgresearchgate.netnih.gov
NeurotransmissionEnhances astrocyte glutamine synthesis, a precursor for glutamate and GABA. nih.gov
Neurological Pathway ModulationActs as a fast functional marker of brain activity; modulates the excitability of hypothalamic neurons. nih.govresearchgate.netnih.gov

Immunomodulatory Properties in Preclinical Settings

Preclinical research has begun to explore the immunomodulatory capabilities of this compound, revealing its potential to influence the innate immune response. Studies in bovine mammary epithelial cells (bMECs) have shown that sodium this compound can modulate the cellular response to bacterial components. Specifically, a 1 mM concentration of sodium this compound has been observed to activate bMECs through the Toll-like receptor 2 (TLR2) signaling pathway, which involves p38, JNK, and ERK1/2. This activation enhances the innate immune response prior to invasion by Staphylococcus aureus. Furthermore, this concentration of this compound may also exert anti-inflammatory effects after bacterial internalization has occurred core.ac.uk.

Interestingly, the immunomodulatory effects of this compound appear to be concentration-dependent. While a 1 mM concentration of sodium this compound inhibits the internalization of S. aureus into bovine mammary epithelial cells, a lower concentration of 0.25 mM has been shown to induce bacterial invasion researchgate.net. This dual effect suggests a complex interaction between this compound and the host's cellular machinery. The mechanism for the increased internalization at lower concentrations involves the participation of α5β1 integrin, TLR2, and CD36 core.ac.uk. These findings highlight the nuanced role of this compound in modulating immune functions at the cellular level in preclinical models.

Role in Acylation of Peptides and Proteins (e.g., Ghrelin Octanoylation)

This compound plays a crucial and highly specific role in the post-translational modification of certain peptides and proteins, most notably the hormone ghrelin. Ghrelin is unique in that it is the only known peptide hormone to be modified with an O-linked octanoyl group, a process that is essential for its biological activity. This modification, which occurs on the third serine residue of the ghrelin molecule, is critical for its effects on appetite stimulation, adiposity regulation, and insulin (B600854) secretion researchgate.net.

The enzymatic process of ghrelin octanoylation is catalyzed by the enzyme Ghrelin O-acyltransferase (GOAT), a member of the membrane-bound O-acyltransferase (MBOAT) family mdpi.commdpi.com. GOAT specifically attaches an eight-carbon fatty acid, this compound, to the serine-3 residue of ghrelin mdpi.com. This acylation is a prerequisite for ghrelin to bind to its receptor, the growth hormone secretagogue receptor 1a (GHS-R1a), and exert its physiological effects mdpi.com. The discovery of GOAT has been a significant step in understanding the metabolic activation of ghrelin researchgate.net. While this compound is the primary fatty acid attached to ghrelin, decanoate (B1226879) can also be utilized to a lesser extent researchgate.net. The source of this compound for ghrelin acylation is thought to be derived from dietary intake or through the beta-oxidation of longer-chain fatty acids nih.gov.

Other Organ-Specific Functions (e.g., Liver, Heart, Adipose Tissue)

Liver: The liver possesses a unique capacity for metabolizing free this compound. It is equipped with medium-chain acyl-CoA synthetases (ACSMs), such as ACSM3, which are located in the mitochondria and can activate free this compound for beta-oxidation. This is in contrast to skeletal and cardiac muscle, where these enzymes are not readily detectable nih.gov. Consequently, the liver can directly oxidize free this compound, a pathway not available in muscle tissue nih.gov. In conditions such as hepatic cirrhosis and hepatic encephalopathy, serum concentrations of this compound have been found to be significantly elevated nih.gov.

Heart: In the context of cardiac metabolism, this compound has been shown to provide energetic advantages. In preclinical models, this compound administration led to a higher myocardial citrate concentration and an improved ATP-to-ADP ratio nih.gov. The heart primarily derives its energy from the oxidation of fatty acids, and this compound, as a medium-chain fatty acid, can be readily taken up by both the cell and mitochondria without the need for membrane transporters. Studies using hyperpolarized [1-¹³C]this compound have demonstrated its conversion to acetyl-CoA, which can then be detected in the acetylcarnitine pool, providing a direct way to probe the beta-oxidation of fatty acids in the heart. Furthermore, in rat models of myocardial infarction, octanoic acid has shown potential in protecting against heart attack-related injuries.

Adipose Tissue: In adipose tissue, this compound is readily incorporated into triglycerides through direct esterification, especially in the presence of glucose researchgate.net. The metabolic effects of this compound in adipocytes are concentration-dependent. At concentrations below 0.5 mM, this compound can stimulate the conversion of glucose to carbon dioxide, triglycerides, and esterified fatty acids. However, at millimolar concentrations, it markedly depresses the synthesis of fatty acids from glucose researchgate.net. Treatment of adipocytes with this compound has been linked to an increase in reactive oxygen species (ROS), a decrease in triglyceride synthesis, and a reduction in the expression of lipogenic genes core.ac.uk.

Interactive Data Tables

Organ/SystemExperimental ModelKey FindingsReference
Immune SystemBovine Mammary Epithelial CellsSodium this compound at 1 mM activates the innate immune response via the TLR2 signaling pathway. At 0.25 mM, it increases S. aureus internalization. core.ac.ukresearchgate.net
Endocrine System (Ghrelin)In vitro and in vivo modelsThis compound is essential for the acylation of ghrelin, a process catalyzed by the enzyme GOAT, which is necessary for ghrelin's biological activity. researchgate.netmdpi.commdpi.com
LiverIn vivo (rodent models)The liver can uniquely activate free this compound for beta-oxidation via mitochondrial medium-chain acyl-CoA synthetases. nih.gov
HeartIn vivo (swine and rat models)This compound provides energetic advantages to the heart, increasing myocardial citrate and the ATP/ADP ratio, and may protect against myocardial infarction injury. nih.gov
Adipose TissueIsolated Rat AdipocytesThis compound is incorporated into triglycerides and has concentration-dependent effects on glucose metabolism and fatty acid synthesis. researchgate.net
Summary of Preclinical Research Findings on this compound

Octanoate in Pathophysiological Contexts and Disease Models Mechanistic Focus

Metabolic Dysregulation and Octanoate's Role in Preclinical Models

This compound's unique metabolic fate allows it to directly influence cellular lipid handling and energy balance, making it a key molecule in the study of metabolic disorders in preclinical settings.

In preclinical models, this compound has demonstrated a direct inhibitory effect on fat storage and adipogenesis. Studies using 3T3-L1 preadipocytes, a common cell line model for studying fat cell development, show that exposure to this compound leads to reduced lipid accumulation compared to cells treated with long-chain fatty acids. nih.gov

The mechanisms underlying this effect are multifaceted. This compound treatment has been shown to suppress the esterification of other fatty acids into triglycerides and inhibit de novo fatty acid synthesis. nih.gov This is associated with a downregulation of key adipogenic transcription factors, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ), Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), and CCAAT/enhancer-binding protein alpha (C/EBPα). nih.gov

Furthermore, research indicates a novel mechanism involving reactive oxygen species (ROS). In 3T3-L1 adipocytes, this compound treatment was linked to an increase in cellular ROS. This elevation in oxidative stress appears to be a mediating factor in the inactivation of PPARγ, the master regulator of lipogenic gene expression. The subsequent decrease in PPARγ activity contributes to the observed reduction in triglyceride synthesis and the expression of genes involved in lipid storage. nih.gov This suggests that this compound can induce a metabolic state in adipocytes that mimics fasting, even in conditions that would normally favor fat storage. nih.gov

Model SystemKey FindingProposed Mechanism of ActionReference
3T3-L1 AdipocytesInhibition of triglyceride synthesis and fat storage.Increased cellular ROS, leading to inactivation of PPARγ and downregulation of lipogenic genes. nih.gov
3T3-L1 and Human AdipocytesSuppression of oleate (B1233923) esterification into triglycerides and de novo fatty acid synthesis.Reduction in the activity of enzymes Acyl CoA:1,2-diacylglycerol acyltransferase (DGAT) and Acetyl CoA carboxylase (ACC). nih.gov
3T3-L1 PreadipocytesAttenuation of adipogenesis (differentiation into fat cells).Reduced mRNA and protein expression of key transcription factors (PPARγ, SREBP-1c, C/EBPα). nih.gov

In non-human models of hepatic steatosis (fatty liver), this compound has shown potential for mitigating lipid accumulation. In a study using the large yellow croaker (Larimichthys crocea), a fish model for lipid metabolism, a diet high in soybean oil induced hepatic lipid deposition, oxidative stress, and inflammation. nih.gov Supplementation with this compound effectively reduced the accumulation of hepatic crude lipid, triglycerides, and total cholesterol. nih.gov

The mechanistic basis for this improvement involves a shift in the liver's metabolic programming. This compound supplementation was found to down-regulate the mRNA expression of genes associated with lipogenesis (e.g., acc1, fas, srebp1) and fatty acid transport. Concurrently, it up-regulated the expression of genes involved in lipolysis and fatty acid β-oxidation (e.g., cpt1, mcad). nih.gov This indicates that this compound helps alleviate hepatic fat deposition by simultaneously inhibiting fat synthesis and promoting fat breakdown. These findings are supported by studies in rodent models where this compound is readily oxidized in the liver, contributing significantly to the acetyl-CoA pool for energy production. nih.gov

Neurological Disorders and this compound Mechanisms in Animal Models

Given its ability to cross the blood-brain barrier and serve as an alternative energy substrate to glucose, this compound's role in neurological disease models is an active area of investigation. frontiersin.org

In the context of cerebral ischemia, where blood flow and glucose delivery to the brain are compromised, alternative energy sources are critical. Research in intact rat models has established that this compound can contribute significantly to the brain's energy needs, accounting for approximately 20% of its total oxidative metabolism. jneurosci.org The oxidation of this compound appears to be compartmentalized, occurring predominantly in astrocytes, which are crucial for supporting neuronal function. jneurosci.org

A study using a rat model of focal cerebral ischemia provided more direct evidence of this compound's potential role. Following the occlusion of the middle cerebral artery, the uptake of radiolabeled 1-(14)C-octanoate was evaluated. Results showed that while this compound uptake was decreased in necrotic core regions, it was relatively preserved in the surrounding ischemic areas that had reduced blood flow but no morphological damage. nih.gov This suggests that fatty acid metabolism via this compound is maintained in the ischemic penumbra, where it may provide vital energy to astrocytes, supporting neuronal survival in a state of energy crisis. nih.gov

Glioblastoma (GBM) is an aggressive brain tumor known for its metabolic adaptability. Preclinical studies have explored the metabolism of medium-chain fatty acids as a potential therapeutic angle. A metabolomics study using U87MG glioblastoma cells revealed distinct metabolic fates for this compound (C8) and its longer-chain counterpart, decanoic acid (C10). frontiersin.orgresearchgate.net

The addition of this compound to these cancer cells primarily influenced mitochondrial metabolism. It did not stimulate fatty acid synthesis but instead led to an increased production of ketone bodies. frontiersin.orgresearchgate.net This finding is significant because, unlike normal brain cells, many glioblastoma cells cannot efficiently use ketone bodies for energy. nih.gov By shunting metabolic substrates towards ketogenesis, this compound may divert resources away from pathways that support tumor growth. This contrasts with decanoic acid, which was found to stimulate fatty acid synthesis in the same cell line. frontiersin.orgresearchgate.net These findings highlight a specific metabolic signature associated with this compound in glioblastoma cells, suggesting a potential to modulate tumor cell metabolism. frontiersin.org

CompoundCell LinePrimary Metabolic EffectKey Pathway InfluencedReference
This compound (C8)U87MG GlioblastomaIncreased ketone body production.Mitochondrial Metabolism frontiersin.orgresearchgate.net
Decanoic Acid (C10)U87MG GlioblastomaStimulation of fatty acid synthesis.Cytosolic Pathways frontiersin.orgresearchgate.net

Inflammation and Oxidative Stress Mechanisms

The influence of this compound on inflammation and oxidative stress is complex and appears to be highly context-dependent, varying by cell type and physiological condition.

In adipocytes, this compound treatment has been shown to induce an increase in reactive oxygen species (ROS). nih.gov This pro-oxidative effect was identified as a key signaling mechanism that leads to the inactivation of PPARγ and the subsequent reduction in fat storage. nih.gov In this model, the generation of oxidative stress is a component of this compound's metabolic regulatory function.

Conversely, in other models, this compound has demonstrated protective, anti-inflammatory, and antioxidant effects. In a fish model of diet-induced hepatic steatosis, this compound supplementation relieved oxidative stress by increasing the total antioxidant capacity and the activity of enzymes like superoxide (B77818) dismutase. It also suppressed the hepatic inflammatory response by down-regulating the expression of pro-inflammatory cytokines such as TNFα and IL-1β. nih.gov Similarly, in a rat model of endotoxemia-induced acute liver injury, an this compound-rich diet reduced levels of inflammatory cytokines and apoptosis. nih.gov This protective effect was linked to the activation of the PPARγ pathway, which in turn suppressed downstream inflammatory signaling. nih.gov

These divergent findings suggest that this compound can act as a metabolic modulator that can either leverage or quell oxidative and inflammatory pathways depending on the specific cellular environment and the underlying pathology.

Role in Cancer Cell Metabolism in In Vitro and Animal Studies

This compound, a medium-chain fatty acid, has been investigated for its effects on the metabolic rewiring of cancer cells, a phenomenon famously characterized by the Warburg effect, where cancer cells favor aerobic glycolysis over mitochondrial oxidative phosphorylation for energy production wikipedia.orgnih.govnih.gov. In vitro and animal studies have explored the mechanistic role of this compound in altering this metabolic phenotype, with a particular focus on glioblastoma.

In glioblastoma multiforme (GBM), a highly malignant brain tumor, studies have shown that cancer cells have defective mitochondria and are inefficient at metabolizing ketone bodies for energy, making them heavily reliant on glucose nih.govmaastrichtuniversity.nl. This compound is a potent ketogenic molecule and has been shown to induce necrosis in experimental tumors at high concentrations nih.govmaastrichtuniversity.nl. Mechanistically, this compound can block glycolysis in both healthy and malignant liver cells, with a more pronounced effect in the latter nih.govmaastrichtuniversity.nl. This antiglycolytic action is a key aspect of its potential anticancer effects. In C6 astrocytoma cells, this compound has been identified as the most potent analog of valproic acid in inhibiting cell growth nih.gov.

A metabolomics study on U87MG glioblastoma cells revealed that this compound treatment primarily impacts mitochondrial metabolism, leading to an increase in ketone body production researchgate.net. This is in contrast to decanoic acid (a C10 fatty acid), which was found to stimulate fatty acid synthesis researchgate.net. This suggests that the effects of medium-chain fatty acids on cancer cell metabolism can be chain-length dependent. The study highlighted that metabolic pathways such as the citric acid cycle, the Warburg effect, and glutamine/glutamate (B1630785) metabolism are influenced by this compound administration in U87MG cells researchgate.net.

Furthermore, this compound can serve as an anaplerotic substrate, replenishing the intermediates of the tricarboxylic acid (TCA) cycle. This is a crucial function in cancer cells, which require these intermediates for the synthesis of biomass, including lipids and nucleotides nih.govnih.govresearchgate.net. By feeding into the TCA cycle, this compound can influence the bioenergetic and biosynthetic capacity of cancer cells.

The table below summarizes key findings from in vitro and animal studies on the role of this compound in cancer cell metabolism.

Cell Line/Animal ModelKey Mechanistic FindingsReference(s)
C6 Astrocytoma CellsThis compound is a potent inhibitor of cell growth. nih.gov
U87MG Glioblastoma CellsThis compound affects mitochondrial metabolism, leading to increased ketone body production. It influences the citric acid cycle, Warburg effect, and glutamine/glutamate metabolism. researchgate.net
Malignant Liver CellsThis compound blocks glycolysis. nih.govmaastrichtuniversity.nl
Experimental Tumor ModelsHigh doses of this compound can induce tumor necrosis. nih.govmaastrichtuniversity.nl

Genetic Disorders of Fatty Acid Metabolism and this compound Intervention (Animal Models)

Animal models of genetic disorders of fatty acid oxidation (FAO) have been instrumental in investigating the potential therapeutic role of this compound, typically administered as part of a medium-chain triglyceride (MCT) diet. These disorders are characterized by the impaired ability of mitochondria to break down fatty acids for energy. The rationale for using this compound is that as a medium-chain fatty acid, it can enter the mitochondria and undergo β-oxidation without the need for the carnitine shuttle, which is defective in some of these disorders.

Carnitine Palmitoyltransferase 2 (CPT2) Deficiency:

In a mouse model of muscle-specific CPT2 deficiency (Cpt2Sk-/-), the capacity to oxidize this compound was maintained, indicating that mitochondria were intact and could utilize fatty acids in a carnitine-independent manner nih.gov. However, in a mouse model of myocardial CPT2 deficiency (Cpt2M-/-), an this compound-rich diet failed to rescue cardiac hypertrophy or improve cardiac function nih.gov. This study revealed tissue-specific differences in this compound metabolism, with the heart and skeletal muscle being unable to oxidize free this compound as efficiently as the liver nih.gov. The liver is well-equipped with the necessary enzymes for medium-chain fatty acid oxidation and can process dietary this compound for energy and ketogenesis nih.gov. This suggests that the therapeutic efficacy of this compound in CPT2 deficiency may be limited by the metabolic capacity of the affected tissue.

Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency:

VLCAD deficiency is another common disorder of long-chain FAO nih.gov. In a mouse model of VLCAD deficiency (VLCAD-/-), a single bolus of MCTs before exercise was shown to protect muscles from the accumulation of acylcarnitines and provide necessary energy without negatively impacting hepatic lipid metabolism nih.gov. However, long-term supplementation with an MCT diet led to a severe metabolic syndrome-like phenotype in female VLCAD-/- mice, including visceral fat infiltration and hepatosteatosis, while males showed only signs of insulin (B600854) resistance nih.gov. Furthermore, long-term MCT treatment worsened cardiac dysfunction in all VLCAD-/- mice, leading to severe dilated cardiomyopathy nih.gov.

Lipidomic analysis of fibroblasts from VLCAD-/- mice treated with this compound revealed a sex-specific perturbation of complex lipids informnetwork.orgresearchgate.net. In female cells, this compound led to an increase in sphingomyelin biosynthesis, suggesting metabolic inflexibility, while in male cells, it resulted in a higher accumulation of triglycerides informnetwork.org. These findings highlight the complex and sometimes detrimental effects of long-term this compound intervention in VLCAD deficiency, with outcomes being highly dependent on sex and duration of treatment.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency:

In MCAD deficiency, the enzyme responsible for the initial step of medium-chain fatty acid β-oxidation is defective medscape.complos.orgnih.gov. In this context, the accumulation of octanoic acid during metabolic decompensation is considered a pathogenic event medscape.com. Octanoic acid is a known mitochondrial toxin and can disrupt ammonia metabolism and reduce glucose oxidation in the brain, contributing to the neurological abnormalities seen in MCAD deficiency medscape.com. A mouse model of MCAD deficiency has been developed that replicates key aspects of the human disease, including neonatal mortality and intolerance to cold, providing a valuable tool to study disease mechanisms plos.orgnih.gov.

The table below summarizes the findings from animal models of genetic fatty acid metabolism disorders with this compound intervention.

Disorder ModelAnimal ModelKey Mechanistic Findings of this compound InterventionReference(s)
CPT2 DeficiencyMuscle-specific CPT2 knockout mice (Cpt2Sk-/-)Maintained capacity to oxidize this compound, bypassing the carnitine shuttle. nih.gov
CPT2 DeficiencyMyocardial CPT2 knockout mice (Cpt2M-/-)Failed to rescue cardiac hypertrophy; demonstrated tissue-specific limitations in this compound oxidation (heart vs. liver). nih.gov
VLCAD DeficiencyVLCAD knockout mice (VLCAD-/-)Short-term: Protected muscle from acylcarnitine accumulation. Long-term: Induced a sex-specific severe metabolic phenotype and worsened cardiomyopathy. nih.gov
VLCAD DeficiencyFibroblasts from VLCAD knockout miceThis compound induced a sex-specific perturbation of complex lipid composition. informnetwork.orgresearchgate.net
MCAD DeficiencyGene-targeted MCAD knockout mice (MCAD-/-)Model reproduces key features of the human disease where this compound accumulation is pathogenic. plos.orgnih.gov

Advanced Analytical Methodologies for Octanoate Detection and Quantification in Research

Chromatographic Techniques for Octanoate and Metabolites

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. In the context of this compound analysis, both gas and liquid chromatography, often coupled with mass spectrometry, are indispensable tools.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, including fatty acids like this compound. For GC-MS analysis, fatty acids are typically derivatized to increase their volatility and improve their chromatographic properties. A common derivatization method is methyl esterification. nih.gov However, in some cases, the fragmentation of the methyl ester of this compound during mass spectrometry analysis can be unfavorable, leading to less specific fragments. nih.gov

To overcome these challenges, alternative derivatization methods have been developed. For instance, a validated GC-MS method for analyzing this compound enrichment in human plasma involves transesterification with isobutanol, forming an isobutyl ester of this compound. nih.gov This method has demonstrated good separation and specificity, making it suitable for stable isotope tracer studies where the enrichment of labeled this compound needs to be accurately measured. nih.gov GC-MS is particularly valuable for lipophilic and neutral molecules like fatty acids and has been a workhorse in bioanalysis for many years. chromatographyonline.com

Table 1: Comparison of Derivatization Methods for GC-MS Analysis of this compound

Derivatization Method Derivative Formed Advantages Disadvantages Reference
Methyl Esterification Methyl this compound Common and well-established method. Unfavorable fragmentation in MS can occur. nih.gov
Isobutylation Isobutyl this compound Good peak separation and specificity in chromatograms. Requires a specific transesterification step. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful alternative to GC-MS for the analysis of fatty acids. nih.govresearchgate.net A significant advantage of LC-MS is that it often does not require derivatization of the analytes, which simplifies sample preparation and reduces analysis time. researchgate.net This technique offers high sensitivity and selectivity, allowing for a broad coverage of fatty acids, including the potential determination of novel ones. nih.govresearchgate.net

LC-MS is particularly useful for the quantitative measurement of organic molecules in complex biological matrices. rsc.org The combination of high-performance liquid chromatography (HPLC) for separation and mass spectrometry for detection provides a unique capability for rapid and cost-effective analysis. rsc.org For this compound and other short and medium-chain fatty acids, LC-MS/MS (tandem mass spectrometry) methods have been developed that offer a sensitive approach with straightforward or no chemical derivatization. unimi.it The use of high-purity solvents and reagents is crucial in LC-MS to ensure baseline stability and low impurity levels, which is essential for accurate quantification. sigmaaldrich.com

High-performance liquid chromatography (HPLC) is a versatile technique that can be used for the analysis of this compound and its esters. For instance, ethyl this compound can be analyzed using a reverse-phase (RP) HPLC method. sielc.com This method can be made compatible with mass spectrometry by replacing phosphoric acid in the mobile phase with formic acid. sielc.com

HPLC methods have also been developed for the determination of underivatized octanoic acid in plasma and brain homogenates. nih.gov While the analysis of underivatized acids has a detection limit of 50 mg/L, the sensitivity can be increased 100-fold by forming a p-bromophenacyl ester derivative, lowering the detection limit to 0.5 mg/L. nih.gov HPLC is also advantageous as it operates at lower temperatures, reducing the risk of isomerization of unsaturated fatty acids. researchgate.net

Table 2: HPLC Methods for this compound and its Esters

Analyte Method Detection Limit Key Features Reference
Ethyl this compound Reverse-phase HPLC Not specified MS-compatible with formic acid. sielc.com
Octanoic acid (underivatized) HPLC with UV detection 50 mg/L Simpler sample preparation. nih.gov
Octanoic acid (p-bromophenacyl ester) HPLC with UV detection 0.5 mg/L 100-fold increased sensitivity. nih.gov

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and quantification of chemical compounds, including this compound. eurekaselect.comjchps.com These methods involve the interaction of electromagnetic radiation with matter to obtain information about its structure and composition.

Key spectroscopic techniques used in the analysis of organic molecules include:

UV-visible Spectroscopy: Provides information about electronic transitions within a molecule.

Infrared (IR) Spectroscopy: Identifies functional groups present in a molecule based on their vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed information about the carbon-hydrogen framework of a molecule, which is crucial for determining its exact structure. jchps.comyoutube.com

Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. jchps.com

In the context of this compound, these techniques, often used in combination, can confirm the identity and purity of the compound and its derivatives. For example, after isolation, spectroscopic methods are used to determine the exact chemical structure of a substance. youtube.com

Isotopic Tracing and Metabolomics Approaches (e.g., 13C-Octanoate Breath Tests)

Isotopic tracing is a powerful technique used in metabolomics to study the flow of atoms through metabolic pathways. nih.govnih.govprinceton.edu By introducing a stable isotope-labeled compound, such as 13C-octanoate, into a biological system, researchers can track the fate of the labeled atoms as they are incorporated into downstream metabolites. immune-system-research.com

A prominent application of this approach is the 13C-Octanoate Breath Test . This non-invasive test is widely used to measure the rate of gastric emptying of solids. europeanreview.orgnih.gov The principle of the test is based on the incorporation of 13C-octanoic acid into a solid meal. nih.gov After the meal is emptied from the stomach into the duodenum, the 13C-octanoic acid is rapidly absorbed and metabolized by the liver, producing 13CO2, which is then exhaled in the breath. europeanreview.orgnih.gov The rate of appearance of 13CO2 in the breath is directly related to the rate of gastric emptying. europeanreview.org This test is considered safe and can be used in vulnerable populations like children and pregnant women as it does not involve radiation. nih.govnih.gov

Beyond gastric emptying, the 13C-octanoate breath test has also been investigated as a non-invasive tool to assess hepatic mitochondrial β-oxidation and to differentiate between nonalcoholic fatty liver (NAFL) and nonalcoholic steatohepatitis (NASH). mdpi.com

Table 3: Principle of the 13C-Octanoate Breath Test

Step Process Location Outcome
1 Ingestion of a meal containing 13C-octanoic acid. Oral Introduction of the tracer.
2 Gastric emptying of the solid meal into the duodenum. Stomach/Duodenum Rate-limiting step for 13CO2 appearance.
3 Rapid absorption of 13C-octanoic acid. Small Intestine Tracer enters the portal circulation.
4 Hepatic β-oxidation of 13C-octanoic acid. Liver Production of 13CO2.
5 Exhalation of 13CO2 in the breath. Lungs Measurement of the tracer.

Bioassays for Functional Characterization of this compound

Bioassays are essential for determining the biological effect of a substance on a living system. youtube.com They are used to measure the potency and purity of drugs and to characterize the functional activity of compounds. youtube.com For this compound, functional bioassays can be employed to investigate its effects on various cellular and physiological processes.

Advancements in Sample Preparation and Derivatization for this compound Analysis

The accurate detection and quantification of this compound in complex biological matrices necessitate meticulous sample preparation and often, chemical derivatization. These preliminary steps are critical for removing interfering substances, concentrating the analyte, and enhancing its compatibility with analytical instrumentation, primarily gas chromatography-mass spectrometry (GC-MS). Recent advancements have focused on improving the efficiency, reproducibility, and sensitivity of these methodologies.

Sample Preparation Techniques

Effective sample preparation is paramount to isolate this compound from intricate biological samples such as plasma, serum, and tissues, thereby minimizing matrix effects and improving analytical accuracy. Key techniques employed include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Solid-Phase Microextraction (SPME).

Liquid-Liquid Extraction (LLE) is a conventional yet effective method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. For this compound analysis, a common approach involves the extraction from an acidified aqueous sample into a non-polar organic solvent like hexane or diethyl ether. The process is straightforward and can be adapted for various sample volumes. However, it can be labor-intensive, time-consuming, and may require large volumes of organic solvents.

A typical LLE protocol for extracting this compound from plasma might involve the following steps:

Acidification of the plasma sample to protonate the this compound, increasing its solubility in the organic solvent.

Addition of an organic solvent and vigorous mixing to facilitate the transfer of this compound into the organic phase.

Separation of the two phases via centrifugation.

Collection of the organic layer containing the this compound.

Evaporation of the solvent to concentrate the analyte before derivatization and analysis.

Solid-Phase Extraction (SPE) offers a more controlled and often more efficient alternative to LLE. SPE utilizes a solid sorbent material packed into a cartridge or well plate to selectively adsorb the analyte of interest from the liquid sample. For this compound, which is an anionic compound at physiological pH, an anion-exchange SPE sorbent can be employed. The this compound binds to the sorbent, while neutral and cationic impurities are washed away. The retained this compound is then eluted with a suitable solvent. SPE provides high recovery and cleaner extracts compared to LLE and is amenable to automation.

Solid-Phase Microextraction (SPME) is a solvent-free, miniaturized sample preparation technique that has gained popularity for its simplicity and sensitivity. SPME employs a fused silica fiber coated with a stationary phase. In headspace SPME, the fiber is exposed to the vapor phase above the sample, allowing volatile analytes like underivatized octanoic acid to partition onto the fiber coating. The fiber is then directly inserted into the GC inlet for thermal desorption and analysis. This technique is particularly useful for volatile compounds and can be optimized by adjusting parameters such as fiber coating, extraction time, and temperature to enhance the sensitivity for this compound detection.

Comparison of Sample Preparation Methods for this compound

MethodPrincipleAdvantagesDisadvantagesTypical Recovery for this compound
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquids based on solubility.Simple, applicable to various sample types.Labor-intensive, requires large solvent volumes, potential for emulsion formation.Variable, generally 80-95% depending on the solvent and protocol.
Solid-Phase Extraction (SPE)Selective adsorption of the analyte onto a solid sorbent.High recovery, cleaner extracts, amenable to automation.Can be more expensive, requires method development for optimal sorbent selection.Often >90%.
Solid-Phase Microextraction (SPME)Partitioning of the analyte onto a coated fiber.Solvent-free, simple, sensitive, good for volatile analysis.Fiber fragility, potential for matrix effects, requires optimization.Dependent on optimization, can achieve high sensitivity.

Derivatization Methods

Due to its polarity and relatively low volatility, octanoic acid often requires derivatization to improve its chromatographic behavior and detection sensitivity in GC-MS analysis. Derivatization involves a chemical reaction to convert the analyte into a more volatile and thermally stable derivative. The two primary methods for derivatizing carboxylic acids like this compound are silylation and esterification.

Silylation involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction is typically rapid and produces a volatile TMS-ester of this compound. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of BSTFA. Silylation is a versatile technique that can also derivatize other functional groups, which can be an advantage or a disadvantage depending on the complexity of the sample matrix. nih.gov

A general procedure for silylation of this compound with BSTFA is as follows:

The dried sample extract is placed in a reaction vial.

BSTFA (often with 1% TMCS) is added in excess.

The vial is sealed and heated (e.g., at 60-70°C) for a specific duration to ensure complete reaction.

The derivatized sample is then ready for GC-MS injection.

Esterification converts the carboxylic acid into an ester, typically a methyl ester (Fatty Acid Methyl Ester or FAME), which is more volatile. A widely used reagent for this purpose is boron trifluoride in methanol (BF3-methanol). nih.gov This method is highly effective for the esterification of free fatty acids. nih.gov The reaction involves heating the sample with the BF3-methanol reagent. Another approach is the use of acetyl chloride in an alcohol like isobutanol, which has been shown to increase sensitivity for this compound analysis in plasma samples.

The general steps for esterification with BF3-methanol include:

The sample is mixed with BF3-methanol in a sealed vial.

The mixture is heated (e.g., at 60-100°C) for a defined period.

After cooling, water and a non-polar solvent (e.g., hexane) are added to extract the resulting fatty acid methyl esters.

The organic layer containing the this compound methyl ester is collected for GC-MS analysis.

Common Derivatization Reagents for this compound Analysis

ReagentDerivatization MethodDerivative FormedTypical Reaction ConditionsAdvantagesDisadvantages
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)SilylationTrimethylsilyl (TMS) ester60-70°C for 30-60 minRapid reaction, produces volatile derivatives. nih.govMoisture sensitive, can derivatize other functional groups. nih.gov
Boron trifluoride-methanol (BF3-methanol)EsterificationMethyl ester (FAME)60-100°C for 10-60 minHighly effective for free fatty acids, stable derivatives. nih.govHarsh reagent, potential for artifact formation with prolonged heating.
Acetyl chloride in isobutanolEsterificationIsobutyl ester90°C for 60 minIncreased sensitivity for plasma this compound analysis.Requires careful handling due to corrosive nature of acetyl chloride.

Experimental Models and Research Applications of Octanoate

In Vitro Cell Culture Models for Mechanistic Studies

In vitro models provide controlled environments to dissect the molecular mechanisms through which octanoate exerts its effects on specific cell types without the complexities of systemic metabolism.

The 3T3-L1 cell line, a well-established model for studying adipocyte (fat cell) biology, has been used to demonstrate the significant impact of this compound on lipid metabolism and adipogenesis (the formation of fat cells).

Inhibition of Lipid Synthesis and Accumulation : Studies on 3T3-L1 adipocytes show that this compound significantly suppresses the synthesis of triglycerides. nih.gov It inhibits the esterification of other fatty acids, such as oleate (B1233923), into triglycerides and also curtails de novo fatty acid synthesis. nih.gov This effect is linked to a reduction in the activity of key lipogenic enzymes, including acetyl-CoA carboxylase (ACC) and diacylglycerol O-acyltransferase (DGAT). nih.gov Furthermore, pretreatment with this compound leads to decreased mRNA levels for several genes involved in lipid metabolism. nih.gov

Attenuation of Adipogenesis : When applied to preadipocytes, this compound attenuates the differentiation process into mature adipocytes, resulting in less lipid accumulation compared to cells exposed to long-chain fatty acids. nih.gov This is achieved by significantly reducing the expression of critical adipogenic transcription factors like peroxisome proliferator-activated receptor-gamma (PPARγ), sterol regulatory element-binding protein-1c (SREBP-1c), and CCAAT/enhancer-binding protein alpha (C/EBPα) at both the mRNA and protein levels. nih.gov

Induction of Apoptosis : Research indicates that this compound can induce apoptosis (programmed cell death) in mature 3T3-L1 adipocytes. nih.gov This process is mediated through a caspase-dependent mitochondrial pathway, characterized by an increase in reactive oxygen species, a rise in the expression of the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov

Summary of this compound's Effects on 3T3-L1 Adipocytes
Biological ProcessKey Molecular TargetObserved EffectReference
Triglyceride SynthesisDGAT (enzyme)Reduced Activity nih.gov
De Novo Fatty Acid SynthesisACC (enzyme)Reduced Activity nih.gov
Adipocyte DifferentiationPPARγ, SREBP-1c, C/EBPα (transcription factors)Decreased Expression nih.gov
Cell ViabilityBax/Bcl-2 RatioIncreased (Pro-Apoptotic) nih.gov
Cell SignalingCaspase-3Activation (Cleavage) nih.gov

This compound is actively metabolized in the central nervous system, particularly by glial cells such as astrocytes, influencing neuronal function.

Astrocyte Metabolism and Neuronal Support : In cell culture, astrocytes readily utilize this compound. nih.gov Its metabolism stimulates mitochondrial respiration and leads to the production of ketone bodies. nih.govnih.gov A key finding is that the metabolism of this compound in astrocytes enhances the synthesis and supply of glutamine to neurons. nih.gov This glutamine is then used by neurons as a precursor for the synthesis of the inhibitory neurotransmitter GABA. nih.gov This demonstrates a direct link between astrocyte metabolism of this compound and neuronal neurotransmitter homeostasis. nih.gov

Uptake in Astrocytoma Cells : Studies using astrocytoma cell lines (cancerous glial cells) have been conducted to evaluate the potential of radiolabeled this compound as a PET tracer. nih.gov These experiments confirmed that astrocytoma cells exhibit a time-dependent uptake of this compound. nih.gov The uptake process was not significantly affected by conditions such as glucose deprivation or hypoxia. nih.gov

The distinct metabolism of this compound has been explored in cancer cell lines, revealing pathways that differ from those of other fatty acids.

Metabolic Reprogramming in Glioblastoma : In the U87MG glioblastoma cell line, this compound was found to primarily influence mitochondrial metabolism. nih.govnih.gov Its addition resulted in an increased production of ketone bodies, indicating a shift in energy substrate utilization. nih.govnih.gov This metabolic signature is distinct from that of other medium-chain fatty acids like decanoic acid, which was shown to stimulate fatty acid synthesis in the same cell line. nih.govnih.gov

Suppression of Tumor Growth : While much of the research is mechanistic, other studies have noted that medium-chain fatty acids, including caprylic acid (this compound), can suppress tumor growth in models using human gastric adenocarcinoma cells. mdpi.com

Research into retinal cell models has utilized derivatives of this compound to investigate protective effects against cellular stress.

Neuroprotection in Photoreceptor Cells : In a study using the 661W cell line, a model for retinal photoreceptors, a synthesized derivative named piceid this compound (PIC-OCT) was shown to protect the cells against oxidative damage. nih.govmdpi.comnih.gov Pretreatment with PIC-OCT preserved cell viability in the face of oxidative stress by suppressing the formation of intracellular reactive oxygen species (ROS). nih.govnih.gov The mechanism of protection involves the modulation of the SIRT1/PARP1 axis, which helps maintain mitochondrial function and reduces pathways leading to cell death. nih.govmdpi.com

In Vivo Animal Models for Systemic Studies

In vivo studies, primarily in rodents, have been crucial for understanding the systemic metabolic fate and physiological functions of this compound, from brain energy metabolism to hormonal regulation.

Brain Energy Metabolism : Studies in intact rats using 13C-labeled this compound have demonstrated that this fatty acid can cross the blood-brain barrier and serve as a significant energy substrate for the brain. nih.govjneurosci.orgnih.gov Research showed that this compound oxidation can contribute to approximately 20% of the total oxidative energy production in the brain. nih.govjneurosci.orgnih.gov This metabolism is compartmentalized, with evidence indicating that oxidation occurs primarily in astrocytes, leading to the production of glutamine that can then be used by neurons. nih.govjneurosci.org In isolated rat mitochondria from both the brain and liver, this compound was found to act as a loose coupler, increasing the rate of respiration. nih.gov

Regulation of Ghrelin Acylation : this compound is the specific fatty acid required for the post-translational acylation of the hormone ghrelin, a process essential for its biological activity. plos.orgtandfonline.com Experiments in mice have shown that a diet enriched with glyceryl trithis compound specifically increases the levels of octanoylated ghrelin in the stomach. plos.orgnih.gov This increase in active ghrelin was shown to accelerate gastric emptying. plos.orgnih.gov The study further revealed that the sensing mechanism in the ghrelin-producing cells involves the gustatory G-protein, α-gustducin. plos.orgnih.gov

Summary of this compound's Effects in Rodent Models
ModelArea of ResearchKey FindingReference
RatBrain MetabolismContributes ~20% of brain's oxidative energy, metabolized primarily by astrocytes. nih.govjneurosci.orgnih.gov
RatMitochondrial FunctionActs as a loose coupler, increasing state 3 and state 4 respiration in brain and liver mitochondria. nih.gov
Mouse (Wild-Type)Hormone RegulationDietary glyceryl trithis compound increases stomach levels of octanoyl ghrelin. plos.orgnih.gov
Mouse (Wild-Type)Gastrointestinal MotilityIncreased octanoyl ghrelin levels lead to accelerated gastric emptying. plos.orgnih.gov
Mouse (α-gustducin knockout)Nutrient SensingThe increase in ghrelin octanoylation in response to dietary this compound is dependent on α-gustducin. plos.orgnih.gov

Larger Animal Models (e.g., Canine, Sheep) for Specific Organ Systems

Larger animal models provide valuable insights into the metabolic effects of this compound in systems that more closely resemble human physiology. Studies in canine models have historically been used to understand the systemic effects of this compound on glucose metabolism. Research has demonstrated that the administration of this compound can influence blood glucose and insulin (B600854) levels in dogs. nih.gov

More recent studies have utilized swine models to investigate the specific metabolic impact of medium-chain fatty acids on myocardial metabolism, which is particularly relevant during clinical interventions like extracorporeal membrane oxygenation (ECMO). In an immature swine model on ECMO, this compound was compared to the odd-numbered medium-chain fatty acid, heptanoate. The study found that this compound infusion led to a significantly higher myocardial citrate (B86180) concentration and a more favorable energy state, as indicated by a higher ATP-to-ADP ratio. nih.gov This suggests that this compound may offer energetic advantages to the heart under stress. nih.gov

While direct studies of this compound administration in sheep are less common in recent literature, the ovine model is well-established for studying cardiovascular and perinatal metabolism due to physiological similarities with humans. mdpi.com Methodologies developed in sheep for assessing myocardial metabolism using isotopic tracers provide a robust platform for future investigations into this compound's role in cardiac energy substrate selection and metabolic fluxes. mdpi.com

ModelOrgan SystemKey Findings
Canine Systemic (Glucose Metabolism)Influences blood glucose and insulin levels. nih.gov
Infant Swine MyocardiumIncreased myocardial citrate and ATP:ADP ratio compared to heptanoate during ECMO, suggesting superior energetic benefit. nih.gov
Ovine (Sheep) MyocardiumEstablished model for metabolic studies, suitable for future research on this compound's cardiac effects. mdpi.com

Aquatic Animal Models (e.g., Zebrafish, Croaker) for Intestinal Health

Aquatic animal models are increasingly used to study the effects of dietary components on intestinal health. The large yellow croaker (Larimichthys crocea) has emerged as a significant model for investigating the impact of this compound on gut physiology, particularly in mitigating damage caused by high-fat diets.

Research shows that dietary this compound supplementation in large yellow croaker can alleviate intestinal damage induced by excess soybean oil. nih.govnih.gov The mechanisms for this protection are multifaceted. This compound was found to:

Improve the intestinal physical barrier: It alleviated abnormal gut morphology and enhanced the expression of tight junction proteins ZO-1 and ZO-2. nih.govnih.gov

Reduce oxidative stress: It increased the activities of antioxidant enzymes and decreased the levels of reactive oxygen species (ROS). nih.govnih.gov

Attenuate inflammation: It reduced the expression of pro-inflammatory cytokines. nih.govnih.gov

Modulate intestinal microbiota: It helped repair microbial dysbiosis by increasing the relative abundance of beneficial bacteria like Lactobacillus. nih.govnih.gov

These findings are consistent with observations in other aquatic species, such as zebrafish (Danio rerio), where this compound has been shown to ameliorate oxidative stress and inflammatory responses in the gut-brain axis. nih.gov The zebrafish model, with its genetic tractability and transparent larvae, offers a powerful tool for dissecting the molecular pathways through which this compound influences host-microbe interactions and immune responses. osti.gov

Aquatic ModelFocus AreaDetailed Research Findings
Large Yellow Croaker Intestinal Health (High Soybean Oil Diet)- Alleviated abnormal intestinal morphology. nih.gov - Enhanced expression of tight junction proteins (ZO-1, ZO-2). nih.gov - Increased antioxidant enzyme activity and decreased ROS. nih.govnih.gov - Attenuated expression of pro-inflammatory cytokines. nih.govnih.gov - Repaired microbial dysbiosis, increasing Lactobacillus abundance. nih.govnih.gov
Zebrafish Gut-Brain AxisAmeliorated rotenone-induced oxidative stress and inflammatory responses. nih.gov

Ex Vivo Tissue Perfusion and Organ Slice Models

Ex vivo models, including whole organ perfusion and precision-cut organ slices, provide a bridge between in vitro cell culture and in vivo animal studies. These systems maintain the complex, three-dimensional architecture and cellular heterogeneity of tissues, allowing for the study of organ-specific metabolism under controlled conditions.

The organ slice technique has been specifically applied to study this compound metabolism. For instance, rat brain slices have been used to investigate the uptake of this compound into neural tissue. One study utilized [1-¹⁴C]this compound in brain slices to clarify the contribution of glial cells to its uptake. The results demonstrated that this compound uptake was significantly decreased by fluoroacetate, a selective inhibitor of glial metabolism, confirming the important role of glial cells in this process. This model is instrumental for assessing potential PET tracers like [1-¹¹C]this compound for studying glial function.

Normothermic ex vivo organ perfusion is a more advanced technique that keeps whole organs like the liver or kidney viable for extended periods, mimicking physiological conditions of blood flow and temperature. researchgate.netnih.gov While specific studies on this compound using this model are emerging, the platform is ideal for detailed pharmacokinetic and metabolic studies. For example, a perfused rat liver model was used with isotopically labeled this compound to probe peroxisomal β-oxidation, demonstrating that this compound can undergo multiple cycles of oxidation in this organelle. This level of metabolic detail is difficult to achieve in vivo.

Genetic Manipulation and Knockout Models to Elucidate this compound Pathways

Genetic manipulation and knockout models are powerful tools for dissecting the specific genes and pathways involved in this compound metabolism and its physiological effects. By deleting or altering genes that encode key enzymes, researchers can uncover their precise roles.

Studies have utilized these techniques to understand and engineer this compound metabolism:

Microbial Engineering: In Escherichia coli, genome reduction—the targeted removal of non-essential or metabolically costly genes—has been employed to create strains with improved efficiency for producing octanoic acid from substrates like glycerol. researchgate.netresearchgate.net This demonstrates how genetic manipulation can enhance metabolic pathways leading to this compound synthesis.

Elucidating Metabolic Enzymes: Research into carnitine O-octanoyltransferase (CROT), an enzyme involved in transporting medium-chain acyl-CoAs out of peroxisomes, utilizes genetic models to understand its function. Studies involving the overexpression or reduction of CROT activity reveal its role in controlling the peroxisomal oxidative pathway by modulating the levels of medium-chain fatty acids. nih.gov

Investigating Fatty Acid Synthesis: CRISPR/Cas9-mediated knockout of specific microRNAs (e.g., miR-130b) in goat mammary epithelial cells has been shown to alter the expression of key metabolic regulators like PPARG. This, in turn, affects the synthesis of various fatty acids, providing a model to understand the genetic regulation of pathways where this compound is an intermediate or product.

These models are crucial for moving beyond correlation to establish causation, linking specific genes to the metabolic fate and cellular functions of this compound.

This compound as a Probe for Studying Fundamental Biological Processes

Isotopically labeled this compound serves as a valuable metabolic probe to trace and quantify the flux through specific metabolic pathways in vivo and ex vivo. By replacing certain carbon atoms with the heavy isotope ¹³C, researchers can follow the journey of this compound-derived carbons as they are incorporated into other metabolites.

Key applications of labeled this compound as a research probe include:

Brain Energy Metabolism: Studies using [2,4,6,8-¹³C₄]this compound in intact rats have demonstrated that this medium-chain fatty acid can cross the blood-brain barrier and contribute significantly—up to 20%—to the brain's total oxidative energy production. jneurosci.orgnih.gov Analysis of ¹³C labeling in glutamate (B1630785) and glutamine revealed that this compound oxidation is compartmentalized, occurring primarily in astrocytes, which is also the main site of anaplerotic flux in the brain. jneurosci.orgnih.gov

Hepatic Fatty Acid Oxidation: In perfused rat liver models, [1-¹³C]this compound and [3-¹³C]this compound have been used to differentiate between mitochondrial and peroxisomal β-oxidation. This work showed that this compound undergoes two cycles of peroxisomal β-oxidation in the liver and that the acetyl-CoA pools for different synthetic pathways are heterogeneous, providing a high-resolution view of intracellular metabolic channeling.

Clinical Metabolic Assessment: The ¹³C-octanoate breath test is a non-invasive method used to assess hepatic mitochondrial function. The rate of ¹³CO₂ exhalation after oral administration of ¹³C-octanoate reflects the liver's capacity for medium-chain fatty acid oxidation. This test has been used as a probe in patients with liver conditions like NASH, where this compound oxidation rates were found to correlate with measures of hepatic glucose metabolism and changes in liver fat content.

Pharmacological and Therapeutic Potential of Octanoate: Mechanistic Insights

Mechanistic Basis for Metabolic Interventions (e.g., Ketogenic Effects)

Octanoate, a medium-chain fatty acid (MCFA), plays a significant role in metabolic interventions, primarily through its potent ketogenic effects. Unlike long-chain fatty acids, this compound can freely diffuse across the mitochondrial membrane without the need for the carnitine shuttle. Once inside the mitochondrial matrix, it undergoes rapid β-oxidation to produce acetyl-CoA. This increased availability of acetyl-CoA, particularly in the liver, overwhelms the capacity of the tricarboxylic acid (TCA) cycle, leading to the synthesis of ketone bodies: acetoacetate and β-hydroxybutyrate.

These ketone bodies are then released into the bloodstream and can be utilized as an alternative energy source by extrahepatic tissues, including the brain, heart, and skeletal muscle. The brain, which is typically dependent on glucose, can adapt to use ketone bodies for up to 60% of its energy needs during periods of low glucose availability. Studies in rats have shown that this compound can contribute to as much as 20% of the brain's oxidative metabolism nih.gov. This metabolic flexibility is the cornerstone of the ketogenic diet's therapeutic applications in neurological disorders.

The ketogenic effect of this compound is more pronounced compared to other medium-chain fatty acids like decanoic acid. This is attributed to its rapid absorption and efficient conversion to ketone bodies in the liver mdpi.com.

Molecular Targets for this compound-Mediated Benefits in Disease Models

The therapeutic potential of this compound extends beyond its metabolic effects and is mediated through its interaction with specific molecular targets. Two key receptors that have been identified are Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and G Protein-Coupled Receptor 84 (GPR84).

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation. Fatty acids and their derivatives are natural ligands for PPARα. While direct binding of this compound to PPARα is a subject of ongoing research, some studies suggest that this compound and its metabolites can activate PPARα. This activation leads to the upregulation of genes involved in fatty acid oxidation and ketogenesis, contributing to the metabolic benefits of this compound. Furthermore, PPARα activation has been shown to have anti-inflammatory effects by inhibiting the activity of pro-inflammatory transcription factors such as NF-κB mdpi.com.

G Protein-Coupled Receptor 84 (GPR84): GPR84 is a G protein-coupled receptor that is primarily expressed on immune cells, including macrophages, neutrophils, and microglia. It is activated by medium-chain fatty acids, with decanoic acid being a potent agonist. While this compound is a less potent agonist than decanoic acid, it can still activate GPR84. The activation of GPR84 has been linked to pro-inflammatory responses, including chemotaxis and the release of inflammatory mediators nih.govnih.govliminalbiosciences.commedchemexpress.com. However, the role of GPR84 in inflammation is complex and appears to be context-dependent. Some studies suggest that chronic activation of GPR84 may lead to a desensitization of the receptor, resulting in anti-inflammatory effects. The development of selective GPR84 agonists and antagonists is an active area of research to further elucidate its role in various diseases nih.govmedchemexpress.com.

The following table summarizes the key molecular targets of this compound and their potential therapeutic implications.

Table 1: Molecular Targets of this compound

Molecular TargetPrimary FunctionPotential Therapeutic Implications of Modulation by this compound
PPARα Regulation of lipid metabolism and inflammationTreatment of metabolic disorders and inflammatory diseases
GPR84 Modulation of immune responsesTreatment of inflammatory and fibrotic diseases

Anti-inflammatory and Antioxidant Mechanisms of Action in Preclinical Studies

Preclinical studies have demonstrated that this compound possesses both anti-inflammatory and antioxidant properties, which contribute to its therapeutic potential.

Anti-inflammatory Mechanisms: this compound has been shown to exert anti-inflammatory effects through multiple mechanisms. One of the key pathways involved is the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. In a study on atherosclerosis in ApoE-deficient mice, caprylic acid (the common name for octanoic acid) was found to suppress inflammation by downregulating the expression of TLR4, MyD88, and NF-κB researchgate.net. This led to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) researchgate.net.

Another proposed mechanism for the anti-inflammatory effects of this compound is through the modulation of macrophage polarization. This compound may promote the differentiation of macrophages towards the anti-inflammatory M2 phenotype, which is involved in tissue repair and the resolution of inflammation nih.gov.

Antioxidant Mechanisms: Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This compound has been shown to possess antioxidant properties by enhancing the activity of endogenous antioxidant enzymes.

In a study on large yellow croaker fed a high soybean oil diet, supplementation with this compound increased the activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase, while decreasing the levels of malondialdehyde (MDA), a marker of lipid peroxidation nih.gov. By bolstering the cellular antioxidant defense system, this compound can help to mitigate oxidative damage and protect against oxidative stress-related diseases.

The antioxidant mechanism of this compound is also linked to its ability to reduce the activity of NADPH oxidase, a key enzyme responsible for ROS production mdpi.com.

This compound Derivatives and Analogs in Research

The therapeutic potential of this compound has prompted researchers to explore its derivatives and analogs for various applications.

Synthesis and Characterization of Novel this compound Derivatives

The synthesis of novel this compound derivatives is an active area of research, with the aim of developing compounds with enhanced efficacy, selectivity, and pharmacokinetic properties. One example of a synthesized this compound derivative is geranyl this compound. This compound is a component of the pheromone produced by the female dusky wireworm (Agriotes obscurus) and is used in pheromone traps to monitor and control this agricultural pest wikipedia.org.

The synthesis of such derivatives often involves standard esterification reactions between octanoic acid or its activated form (e.g., octanoyl chloride) and the desired alcohol (in this case, geraniol). The resulting compound is then purified and characterized using various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, to confirm its structure and purity.

Structure-Activity Relationship (SAR) Studies of this compound Compounds

Structure-activity relationship (SAR) studies are a crucial component of drug discovery and development. They involve systematically modifying the chemical structure of a lead compound and evaluating the effects of these modifications on its biological activity. The goal of SAR studies is to identify the key structural features that are responsible for the compound's activity and to optimize these features to improve its potency, selectivity, and other pharmacological properties.

In the context of this compound and its analogs, SAR studies have been instrumental in understanding their interactions with molecular targets such as GPR84. For instance, studies on a series of 6-alkylaminouracil derivatives, which are analogs of a known GPR84 agonist, have revealed important insights into the structural requirements for GPR84 activation researchgate.net.

These studies have shown that the length of the alkyl chain at the 6-position of the uracil ring is a critical determinant of agonist potency. By systematically varying the chain length and introducing other structural modifications, researchers have been able to develop more potent and selective GPR84 agonists. This information is invaluable for the design of novel therapeutic agents that target GPR84 for the treatment of inflammatory and other diseases.

The following table provides a simplified overview of the SAR for GPR84 agonists based on the 6-alkylaminouracil scaffold.

Table 2: Structure-Activity Relationship of 6-Alkylaminouracil Derivatives as GPR84 Agonists

ModificationEffect on GPR84 Agonist Activity
Alkyl chain length at the 6-position Optimal activity observed with a chain length of 8-10 carbons
Substitution on the uracil ring Introduction of bulky groups can decrease activity
Nature of the linker between the uracil ring and the alkyl chain An amino linker is generally preferred

Interactions of Octanoate with Other Biological Systems and Molecules

Interaction with Lipid Bilayers and Membrane Dynamics

Octanoate, as an amphiphilic molecule, interacts with the lipid bilayers of cell membranes, leading to alterations in membrane dynamics and integrity. Its structure, comprising a non-polar eight-carbon aliphatic chain and a polar carboxyl group, allows it to penetrate bacterial membranes via passive diffusion. The hydrophobic tail of this compound associates with the non-polar core of the lipid bilayer, while the carboxyl group interacts with the polar head groups of phospholipids (B1166683). This insertion disrupts the structural organization of the membrane. portlandpress.com

This disruption can lead to a variety of effects on membrane function, including the impairment of ion gradients, interference with oxidative phosphorylation, and hindrance of nutrient transport. Furthermore, the activity of membrane-bound enzymes can be inhibited, ultimately compromising the viability of the cell. portlandpress.com

Studies using deuterium nuclear magnetic resonance (2H-NMR) on model lipid bilayers, such as those composed of dimyristoylphosphatidylcholine (DMPC), have provided insights into the specific effects of related molecules like n-octanol on membrane order. Unlike shorter-chain alcohols such as n-butanol, which tend to disorder the acyl chains of the lipids, n-octanol has been observed to increase the order of the DMPC acyl chains. mdpi.com This ordering effect is distinct from the influence of longer-chain n-alkanols, which show little effect on acyl chain order. mdpi.com The interaction of this compound and its derivatives with lipid bilayers is a key factor in their biological activity.

Table 1: Effects of n-Alkanols on DMPC Bilayer Acyl Chain Order
n-AlkanolEffect on DMPC Acyl Chain OrderReference
n-ButanolDisordering mdpi.com
n-OctanolOrdering mdpi.com
n-DodecanolLittle effect mdpi.com
n-TetradecanolLittle effect mdpi.com

Synergistic and Antagonistic Effects with Other Fatty Acids and Nutrients

This compound can exhibit both synergistic and antagonistic effects when interacting with other fatty acids and nutrients, particularly in the context of lipid metabolism. Research in aquatic species has demonstrated that dietary supplementation with this compound can counteract some of the negative metabolic effects induced by diets high in long-chain fatty acids, such as those found in soybean oil.

In a study on the large yellow croaker (Larimichthys crocea) fed a high soybean oil diet, this compound supplementation was shown to alleviate several adverse effects. The inclusion of this compound led to a reduction in hepatic crude lipid, triglyceride, and total cholesterol content, mitigating the lipid accumulation caused by the soybean oil diet. researchgate.net Furthermore, this compound supplementation improved serum lipid profiles by decreasing triglyceride and low-density lipoprotein cholesterol levels while increasing high-density lipoprotein cholesterol. researchgate.net

Another study on the same species found that dietary this compound can alleviate intestinal damage caused by excess soybean oil. nih.gov this compound supplementation was observed to improve the physical barrier of the intestine, suppress oxidative stress and inflammatory responses, and positively modulate the gut microbiota. nih.gov These findings suggest a protective or antagonistic effect of this compound against the metabolic stress induced by high levels of certain long-chain fatty acids.

This compound's Role in Protein Acylation Beyond Ghrelin

The covalent attachment of an octanoyl group to a protein is a rare post-translational modification known as octanoylation. To date, the peptide hormone ghrelin is the only protein in the human proteome known to be modified by this compound. tandfonline.comnih.gov This unique modification is essential for ghrelin's primary biological functions, including the regulation of appetite and energy homeostasis, as it is required for the hormone to bind and activate its receptor, the growth hormone secretagogue receptor (GHS-R1a). tandfonline.comnih.gov

The enzyme responsible for this specific acylation is Ghrelin O-acyltransferase (GOAT), a member of the membrane-bound O-acyltransferase (MBOAT) family. tandfonline.com Extensive research has indicated that ghrelin is the sole substrate for GOAT, highlighting a highly specific enzyme-substrate relationship. tandfonline.comnih.gov The inhibition of GOAT is considered an attractive therapeutic target because of this specificity, as it is likely to only affect the activity of ghrelin. oup.com

The specificity of GOAT for the ghrelin peptide is determined by the amino acid sequence at the N-terminus of proghrelin. Mutagenesis studies have shown that the first five amino acids of ghrelin are crucial for recognition by GOAT. oup.com Specifically, the N-terminal glycine-1, the serine-3 that becomes octanoylated, and the phenylalanine-4 are essential for this interaction. oup.com This high degree of specificity explains why, despite the presence of this compound and other fatty acids in the body, octanoylation has not been observed in other proteins.

Table 2: Key Amino Acids in Proghrelin for GOAT Recognition
Amino Acid ResiduePositionImportance for GOAT RecognitionReference
Glycine (B1666218)1Crucial oup.com
Serine3Site of acylation; Crucial oup.com
Phenylalanine4Crucial oup.com

Modulation of Enzyme Activities and Protein Function

This compound has been shown to modulate the activity of several enzymes involved in lipid metabolism. In cultured chick embryo hepatocytes, this compound, along with hexanoate, inhibits the triiodothyronine (T3)-induced increases in the activities of malic enzyme and fatty acid synthase at a transcriptional level. nih.gov This inhibitory effect is selective and reversible. nih.gov

In 3T3-L1 and human adipocytes, this compound significantly suppresses the esterification of oleate (B1233923) into triglycerides and also inhibits de novo fatty acid synthesis. researchgate.net These effects are associated with a reduction in the activities of key lipogenic enzymes, including acyl CoA:1,2-diacylglycerol acyltransferase (DGAT) and acetyl CoA carboxylase (ACC). researchgate.net The reduced enzyme activities correspond with decreased mRNA levels for these and other genes involved in lipid metabolism. researchgate.net

Furthermore, this compound can modulate protein function through protein-protein interactions that regulate enzyme activity. In Escherichia coli, the transfer of octanoic acid from the acyl carrier protein (ACP) to its target protein is a critical step in lipoic acid biosynthesis, catalyzed by the octanoyltransferase LipB. The selectivity of LipB for octanoyl-ACP over other acyl-ACPs is governed by specific protein-protein interactions at the enzyme-substrate interface, ensuring the fidelity of this metabolic pathway.

Table 3: Enzymes Modulated by this compound
EnzymeEffect of this compoundBiological SystemReference
Malic EnzymeInhibition of T3-induced activityChick embryo hepatocytes nih.gov
Fatty Acid Synthase (FAS)Inhibition of T3-induced activityChick embryo hepatocytes nih.gov
Acyl CoA:1,2-diacylglycerol acyltransferase (DGAT)Reduction in activity3T3-L1 and human adipocytes researchgate.net
Acetyl CoA Carboxylase (ACC)Reduction in activity3T3-L1 and human adipocytes researchgate.net

Odorant Receptor Interactions and Olfactory Signaling

This compound and its related aldehyde, octanal, are recognized by specific odorant receptors in the olfactory system, initiating a signaling cascade that leads to the perception of smell. The rat I7 olfactory receptor (OR-I7) has been shown to respond preferentially to n-octanal. oup.com Molecular modeling studies have predicted that octanal binds within a pocket of the OR-I7 receptor, approximately 10 Å from the extracellular surface. oup.com

The interaction involves specific amino acid residues within the receptor. A lysine on transmembrane domain 4 (TM4) and an aspartate on transmembrane domain 5 (TM5) are predicted to interact with the aldehyde group of octanal, while hydrophobic residues form van der Waals contacts with the hydrocarbon chain. oup.com The affinity of related odor compounds to this receptor can be predicted based on their fit within this binding pocket. oup.com

The process of olfactory signaling begins when an odorant molecule, such as octanal, binds to an olfactory receptor. This binding event causes a conformational change in the receptor, which in turn activates a coupled G-protein. The activated G-protein then initiates a second messenger cascade, typically involving the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens ion channels, leading to depolarization of the olfactory receptor neuron and the generation of an electrical signal that is transmitted to the brain for processing.

Future Directions and Emerging Research Frontiers in Octanoate Biology

Elucidating Unexplored Molecular Targets and Receptors of Octanoate

While the metabolic pathways of this compound are well-characterized, its functions as a signaling molecule are still being unveiled. A primary area of future research will be the identification and characterization of novel molecular targets and receptors for this compound. Current research suggests that this compound's effects extend beyond simple energy provision, influencing cellular processes through interactions with various proteins. For instance, studies have shown that this compound can modulate the activity of key signaling pathways, such as the Akt-mTOR axis, which is central to cell growth and metabolism mdpi.comresearchgate.net. However, the direct receptors mediating these effects are largely unknown.

Future investigations will likely employ a combination of biochemical, proteomic, and computational approaches to identify this compound-binding proteins. Techniques such as affinity chromatography, where this compound is used as a bait to capture interacting proteins, and thermal shift assays can reveal novel molecular partners. Furthermore, computational docking studies can predict potential binding sites on known receptors and enzymes, guiding experimental validation. A deeper understanding of these interactions will be crucial for elucidating the full spectrum of this compound's biological activities.

Systems-Level Understanding of this compound Biology Through Multi-Omics Integration

To fully appreciate the complex role of this compound in cellular and organismal physiology, a systems-level approach is necessary. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—will provide a holistic view of how cells and tissues respond to this compound. For example, transcriptomic analysis can reveal changes in gene expression patterns in response to this compound, highlighting the activation or repression of specific metabolic and signaling pathways. Proteomic studies can identify alterations in protein abundance and post-translational modifications, providing insights into the functional consequences of these gene expression changes.

Metabolomic profiling, which measures the levels of various metabolites, can map the metabolic fate of this compound and its impact on other metabolic pathways. By integrating these multi-omics datasets, researchers can construct comprehensive models of this compound metabolism and its regulatory networks. This systems-level understanding will be instrumental in predicting the physiological consequences of altered this compound levels in various conditions and in identifying potential nodes for therapeutic intervention.

This compound in Specialized Biological Compartments and Organelles

The subcellular compartmentalization of metabolic pathways is a key feature of eukaryotic cells, and this is particularly relevant for fatty acid metabolism. While it is well-established that this compound undergoes β-oxidation in both mitochondria and peroxisomes, the specific roles and regulation of this compound metabolism in these organelles are still being explored.

Mitochondria: In mitochondria, this compound is a readily available substrate for β-oxidation, leading to the production of acetyl-CoA, which then enters the citric acid cycle to generate ATP nih.govwikipedia.org. Studies have shown that this compound can influence mitochondrial respiration and the production of reactive oxygen species neurology.orgnih.govresearchgate.net. Future research will likely focus on the precise mechanisms by which this compound modulates mitochondrial function, including its effects on the electron transport chain, mitochondrial dynamics, and mitochondrial signaling pathways.

Peroxisomes: Peroxisomes also play a role in the metabolism of this compound, particularly in its initial shortening before further oxidation in mitochondria nih.govnih.govmdpi.comyoutube.com. The interplay between mitochondrial and peroxisomal β-oxidation of this compound is an area of active investigation. Understanding how the cell coordinates these two pathways to maintain metabolic homeostasis is a key question for future studies. Furthermore, the role of this compound in peroxisomal biogenesis and signaling is an emerging area of research.

The following table summarizes the key features of this compound metabolism in these two organelles:

FeatureMitochondriaPeroxisomes
Primary Function Complete β-oxidation for ATP productionInitial chain-shortening of fatty acids
Key Enzymes Carnitine palmitoyltransferase system (for long-chain fatty acids, but this compound can enter independently)Acyl-CoA oxidases
End Products Acetyl-CoA, NADH, FADH2Acetyl-CoA, shortened acyl-CoAs, H2O2
Regulation Tightly regulated by cellular energy statusRegulated by peroxisome proliferator-activated receptors (PPARs)

Development of Advanced Research Tools and Methodologies for this compound Studies

Advancements in research methodologies will be crucial for pushing the boundaries of this compound biology. The development of novel tools to visualize, quantify, and manipulate this compound and its metabolites in living cells and organisms will provide unprecedented insights into its dynamic behavior.

One promising area is the development of genetically encoded biosensors for this compound. These biosensors, which could be based on fluorescent proteins, would allow for real-time monitoring of this compound concentrations in different subcellular compartments, providing spatial and temporal information about its metabolism and signaling functions.

Furthermore, advances in mass spectrometry imaging will enable the visualization of this compound distribution in tissues with high resolution, revealing its localization in specific cell types and its potential roles in intercellular communication. The this compound breath test is an existing non-invasive method used to assess gastric emptying, and further refinements of such techniques could provide valuable diagnostic tools nih.gov. Additionally, novel nuclear magnetic resonance (NMR) techniques are being developed for the accurate measurement of distribution coefficients and interface permeabilities, which can be applied to study this compound's behavior in biological systems researchgate.net.

Comparative Biology and Evolutionary Aspects of this compound Metabolism

Studying this compound metabolism across different species can provide valuable insights into its fundamental roles and the evolutionary pressures that have shaped its metabolic pathways. Comparative studies involving diverse organisms, from bacteria to mammals, can reveal conserved and species-specific aspects of this compound utilization.

For instance, the differential metabolism of this compound in the liver versus muscle tissue in mammals highlights tissue-specific adaptations nih.govnih.govmitophenome.orgndl.gov.in. In some microorganisms, such as Escherichia coli, the metabolic pathways for this compound can be engineered for biotechnological applications nih.govresearchgate.net. By comparing the enzymes and regulatory mechanisms involved in this compound metabolism across different species, researchers can gain a better understanding of the evolution of fatty acid metabolism and its adaptation to different physiological needs and environmental conditions.

This compound in the Context of Precision Nutrition and Metabolic Engineering (Non-Human)

The unique metabolic properties of this compound make it an interesting molecule for applications in precision nutrition and metabolic engineering in non-human systems.

In the realm of precision nutrition , understanding how different organisms and even different genetic backgrounds within a species respond to dietary this compound could lead to tailored nutritional strategies. For example, in animal husbandry, supplementing feed with this compound could be used to optimize growth and health based on the specific metabolic characteristics of the animals.

In the field of metabolic engineering , microorganisms like Escherichia coli and yeast are being engineered to produce this compound and its derivatives for various industrial applications nih.govresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.com. These applications include the production of biofuels, specialty chemicals, and biodegradable plastics nih.gov. Future research in this area will focus on optimizing these microbial production platforms through synthetic biology and systems biology approaches to improve yields and create novel this compound-derived products. The ability to engineer microbial metabolism for the efficient conversion of renewable feedstocks into valuable chemicals like this compound holds significant promise for a more sustainable bio-based economy.

Q & A

Q. How can researchers resolve discrepancies in this compound’s effects across studies (e.g., on lipid synthesis vs. oxidation)?

  • Answer : Controlled variables (dose, infusion rate, nutritional status) must be harmonized. For example, 5 mM this compound maximally stimulates α-ketoisovalerate dehydrogenase in muscle , but lower doses may have divergent effects. Multi-omics integration (metabolomics + proteomics) can identify confounding factors like competing substrate utilization or enzyme saturation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octanoate
Reactant of Route 2
Octanoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.